molecular formula C9H16O2 B2441216 2-(1-Methylcyclohexyl)acetic acid CAS No. 14352-58-0

2-(1-Methylcyclohexyl)acetic acid

Cat. No.: B2441216
CAS No.: 14352-58-0
M. Wt: 156.225
InChI Key: LTBPRPATSZONGJ-UHFFFAOYSA-N
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Description

2-(1-Methylcyclohexyl)acetic acid, identified by CAS 14352-58-0, is a carboxylic acid derivative with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is a versatile organic building block in research and development, particularly valued for its structure which incorporates both a cyclohexyl ring and an acetic acid functional group. The compound should be stored sealed in a dry environment, and it is typically shipped at room temperature . From a safety perspective, this compound carries the GHS signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements, which include wearing protective gloves and eye protection and using adequate ventilation . This product is provided for Research and Further Manufacturing Use Only. It is not intended for direct human use. It is available in various packaging options, from small research quantities to bulk volumes, and can often be produced to specific purity grades or customer specifications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBPRPATSZONGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14352-58-0
Record name 2-(1-methylcyclohexyl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Predictive Spectroscopic Guide to 2-(1-Methylcyclohexyl)acetic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-Methylcyclohexyl)acetic acid is a saturated monocarboxylic acid featuring a quaternary carbon center on a cyclohexane ring. As a structural analog to certain bioactive molecules, its unambiguous characterization is paramount for researchers in medicinal chemistry and material science. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment.

This technical guide addresses a critical information gap in the scientific literature: the absence of publicly available experimental spectral data for this compound.[1] To empower researchers, this document provides a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it furnishes detailed, field-proven experimental protocols to enable scientists to acquire and interpret this data independently. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, ensuring this guide serves as both a predictive reference and a practical laboratory handbook.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] For this compound, ¹H and ¹³C NMR will reveal the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.

Predicted NMR Spectral Data

Given the absence of experimental data, the following ¹H and ¹³C NMR chemical shifts have been predicted using a combination of established chemical shift theory and computational prediction algorithms.[4][5][6] The predictions are based on a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Label Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1-~179
2~2.25 (s, 2H)~45
3-~35
4~1.05 (s, 3H)~25
5, 9~1.45-1.55 (m, 4H)~38
6, 8~1.35-1.45 (m, 4H)~22
7~1.25 (m, 2H)~26
10 (OH)~11-12 (br s, 1H)-

Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Structural Diagram for NMR Assignment

The following diagram illustrates the atom numbering scheme used for the predictive assignments in Table 1.

Caption: Atom numbering for this compound.

Interpretation of Predicted NMR Spectra

¹H NMR Spectrum:

  • Carboxylic Acid Proton (H¹⁰): A very broad singlet is expected far downfield, typically between 11 and 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Methylene Protons Alpha to Carbonyl (H²): The two protons on C² are adjacent to a quaternary carbon and a carbonyl group. They are expected to appear as a sharp singlet around 2.25 ppm. The deshielding effect of the carbonyl group shifts them downfield from typical alkane protons.

  • Cyclohexane Protons (H⁵, H⁶, H⁷, H⁸, H⁹): The ten protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region, roughly between 1.25 and 1.55 ppm. The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and coupling constants, leading to the complex pattern.

  • Methyl Protons (H⁴): The three protons of the methyl group are attached to a quaternary carbon (C³). They will not be split by any neighboring protons and are therefore expected to appear as a clean singlet around 1.05 ppm.

¹³C NMR Spectrum:

  • Carbonyl Carbon (C¹): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield, predicted around 179 ppm.

  • Methylene Carbon Alpha to Carbonyl (C²): This carbon is attached to the electron-withdrawing carbonyl group and is expected around 45 ppm.

  • Quaternary Carbon (C³): The quaternary carbon of the cyclohexane ring, bonded to the methyl and acetic acid groups, is predicted to be around 35 ppm.

  • Cyclohexane Carbons (C⁵, C⁶, C⁷, C⁸, C⁹): Due to symmetry, the five other cyclohexane carbons will give rise to three distinct signals. C⁵/C⁹ are equivalent, as are C⁶/C⁸. These carbons will appear in the typical aliphatic region between 22 and 38 ppm.

  • Methyl Carbon (C⁴): The methyl carbon is in a standard alkane environment and is predicted to have a chemical shift around 25 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized procedure for acquiring high-quality NMR data for a small molecule like this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks. The instrument's automated shimming routine is typically sufficient.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 13 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (NS) to a multiple of 8 (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

    • A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[7]

Predicted IR Absorption Data

Table 2: Predicted IR Absorptions for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity/Shape
O-H Stretch (Carboxylic Acid)2500-3300Strong, Very Broad
C-H Stretch (Aliphatic)2850-2960Strong, Sharp
C=O Stretch (Carbonyl)1700-1725Strong, Sharp
C-O Stretch1210-1320Medium
Interpretation of Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid.[5][8]

  • O-H Stretch: The most prominent feature will be an extremely broad absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]

  • C-H Stretch: Sharp, strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will confirm the presence of sp³-hybridized C-H bonds in the methyl and cyclohexyl groups.

  • C=O Stretch: A very strong and sharp absorption peak is expected around 1710 cm⁻¹. This is characteristic of the carbonyl group in a saturated aliphatic carboxylic acid.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks corresponding to C-O stretching and various bending vibrations, which are unique to the molecule's overall structure.

Experimental Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples due to its minimal sample preparation.[3][9][10]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as the background is subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal surface.[11]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.[12]

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₁₆O₂

  • Molecular Weight: 156.22 g/mol

  • Monoisotopic Mass: 156.11503 Da

  • Predicted Molecular Ion (M⁺•): m/z = 156

  • Key Predicted Fragments: m/z = 111, 97, 60 (McLafferty), 55

Interpretation of Predicted Mass Spectrum

Upon electron ionization (EI), the molecular ion peak (M⁺•) at m/z = 156 is expected, though it may be of low intensity for aliphatic carboxylic acids. The fragmentation pattern provides key structural information:

  • Loss of Carboxyl Group: A significant peak may arise from the loss of the entire carboxyl group (•COOH), resulting in a fragment at m/z = 111 ([M-45]⁺).

  • Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the cyclohexane ring can lead to various fragments. Loss of the acetic acid side chain could lead to a cyclohexyl cation fragment.

  • McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a characteristic peak at m/z = 60.[12]

  • Cyclohexyl Fragmentation: The cyclohexyl ring itself will likely fragment, leading to a series of peaks corresponding to the loss of alkyl groups, with common fragments at m/z = 97, 83, 69, and 55.

Fragmentation Pathway Diagram

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

fragmentation_pathway M [C₉H₁₆O₂]⁺• m/z = 156 (Molecular Ion) F1 [C₈H₁₅]⁺ m/z = 111 (Loss of •COOH) M->F1 - •COOH F2 [C₂H₄O₂]⁺• m/z = 60 (McLafferty) M->F2 McLafferty Rearrangement F3 [C₇H₁₃]⁺ m/z = 97 (Cyclohexyl fragment) M->F3 - C₂H₃O₂

Sources

Atracurium Besylate (CAS 14352-58-0): Chemo-Dynamic Properties and Non-Enzymatic Degradation Kinetics

[1]

Executive Summary

Atracurium Besylate (CAS 14352-58-0) represents a pivotal development in neuromuscular pharmacology, distinguished not merely by its receptor affinity but by its unique metabolic profile.[1] Unlike amino-steroidal neuromuscular blocking agents (NMBAs) dependent on hepatic or renal clearance, Atracurium undergoes Hofmann elimination —a spontaneous, non-enzymatic degradation driven by physiological pH and temperature.[1][2]

For the drug development scientist, this molecule presents a dual challenge: it offers an ideal safety profile for organ-compromised subjects but requires rigorous cold-chain handling and acidic buffering during analytical profiling to prevent premature degradation.[1] This guide dissects the chemo-dynamic properties, degradation pathways, and validated experimental protocols required to work with CAS 14352-58-0.[1]

Chemical Identity & Physicochemical Properties[3][4][5]

Atracurium is a complex bis-benzylisoquinolinium diester.[1] Researchers must note that the commercial preparation is a mixture of ten stereoisomers, a critical factor in quality control (QC) and potency assays.[1][3]

PropertySpecificationTechnical Note
CAS Number 14352-58-0Specific to the besylate salt form.[1]
IUPAC Name 2,2'-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-isoquinolinium] dibenzenesulfonate
Molecular Formula C₆₅H₈₂N₂O₁₈S₂
Molecular Weight 1243.5 g/mol Large molecule; poor oral bioavailability.[1][4]
Solubility Soluble in water, ethanol, methanol.Degradation accelerates in aqueous solution as pH rises above 6.[1]0.
Isomerism Mixture of cis-cis, cis-trans, and trans-trans.[1][3]Cisatracurium (CAS 96946-42-8) is the isolated 1R-cis, 1'R-cis isomer (approx. 15% of the mix).[1]
Storage 2°C to 8°C (Refrigerated)Critical: Must be protected from light and freezing.[1]

Pharmacology: Mechanism of Action[2]

Atracurium functions as a non-depolarizing neuromuscular blocker.[5][6][7] It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChR) on the post-junctional membrane of the motor endplate.[1]

Receptor Interaction Logic

Unlike succinylcholine (a depolarizing agent), Atracurium does not induce a conformational change in the receptor channel.[1][2] Instead, it physically occludes the binding site for Acetylcholine (ACh), preventing channel opening and subsequent depolarization.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition at the neuromuscular junction (NMJ).[1]

NMJ_BlockadeMotorNeuronMotor Neuron(Presynaptic)AChAcetylcholine(Neurotransmitter)MotorNeuron->AChReleasenAChRNicotinic ACh Receptor(Postsynaptic)ACh->nAChRBinds (Agonist)AtracuriumAtracurium(Antagonist)Atracurium->nAChRCompetes (Antagonist)DepolarizationMembraneDepolarizationnAChR->DepolarizationIf ACh bindsBlockNeuromuscularBlockadenAChR->BlockIf Atracurium bindsContractionMuscleContractionDepolarization->ContractionCa2+ Influx

Caption: Competitive antagonism at the NMJ. Atracurium prevents ACh binding, halting the depolarization cascade.[2]

Metabolic Stability: The Hofmann Elimination

The defining feature of CAS 14352-58-0 is its instability.[1] For the application scientist, this is the primary variable in both in vivo efficacy and in vitro assay design.

The Mechanism

Atracurium undergoes Hofmann elimination , a retro-Michael addition reaction.[1] This process is purely chemical and occurs at the quaternary ammonium group.

  • Trigger: Physiological pH (7.[1]4) and Temperature (37°C).[1]

  • Products: Laudanosine (a tertiary amine) and a monoacrylate ester.[1]

  • Secondary Pathway: Non-specific ester hydrolysis (approx. 30% of clearance).[1]

Application Insight: The "Laudanosine Risk"

While Hofmann elimination allows use in renal failure, the metabolite Laudanosine can cross the blood-brain barrier and acts as a CNS stimulant (GABA antagonist).[1] In research settings, measuring Laudanosine accumulation is a mandatory safety endpoint for long-term infusion studies [1].[1]

Hofmann_Eliminationcluster_pathwaysDegradation PathwaysParentAtracurium Besylate(Quaternary Ammonium)ConditionspH 7.4 + 37°CParent->ConditionsHofmannHofmann Elimination(Retro-Michael Addition)Conditions->HofmannPrimary Route (~70%)HydrolysisEster Hydrolysis(Non-specific Esterases)Conditions->HydrolysisSecondary Route (~30%)LaudanosineLaudanosine(CNS Stimulant Risk)Hofmann->LaudanosineAcrylateMonoacrylateMetaboliteHofmann->AcrylateAcidQuaternary Acid+ AlcoholHydrolysis->Acid

Caption: Dual degradation pathways.[1][8][9] Hofmann elimination is the dominant, organ-independent route yielding Laudanosine.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Objective: Quantify Atracurium and Laudanosine without inducing degradation during the run. Challenge: Standard HPLC buffers (pH 7) will degrade the sample on the column.

Methodology:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

  • Mobile Phase:

    • Buffer: 0.05M KH₂PO₄ adjusted to pH 3.0 with Phosphoric Acid. (Acidic pH stabilizes the molecule).[1]

    • Solvent: Acetonitrile : Buffer (20:80 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Prep: Dissolve standard in 0.01M H₂SO₄ or highly acidic buffer. Do not use water or PBS as the diluent for storage, as degradation will begin immediately [2].

Protocol B: In Vitro Phrenic Nerve-Diaphragm Assay

Objective: Determine neuromuscular blocking potency (IC50). Context: This is the gold-standard pharmacodynamic assay.

Workflow:

  • Tissue Isolation: Isolate the left phrenic nerve and hemidiaphragm from a male Wistar rat.

  • Bath Conditions: Mount in an organ bath containing Krebs-Henseleit solution.

    • Gas: 95% O₂ / 5% CO₂.

    • Temp:Strictly 37°C (Temperature fluctuations alter degradation rate and potency).[1]

  • Stimulation: Apply supramaximal square wave pulses (0.1 Hz, 0.2 ms duration) to the nerve.[1]

  • Dosing: Add Atracurium cumulatively.

  • Measurement: Record twitch tension via an isometric force transducer.

  • Analysis: Calculate % inhibition of twitch height vs. log concentration.

Synthesis Logic (Reverse-Michael)

Understanding the synthesis helps in troubleshooting impurities.[1] Atracurium is synthesized via a Michael addition :

  • Reactants: 1,5-pentamethylene diacrylate + Tetrahydropapaverine (a secondary amine).[1]

  • Process: The amine adds across the double bond of the acrylate.

  • Implication: Because Hofmann elimination is a Retro-Michael reaction, the synthesis and degradation are essentially the forward and reverse of the same chemical equilibrium. High heat during synthesis will reverse the reaction, destroying the product.

References

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite.[1][10] European Journal of Anaesthesiology, 19(7), 466-473.[1][5] Link

  • Ma'mun, A., et al. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC.[1][11][12] Journal of Pharmacy and Pharmacology, 8, 270-280.[1][11] Link

  • Stenlake, J. B., et al. (1983). Biodegradation of neuromuscular blocking agents.[1] British Journal of Anaesthesia, 55(suppl_1), 3S-10S.[1] Link

  • PubChem. Atracurium Besylate (Compound).[1] National Library of Medicine. Link

An In-depth Technical Guide to the Solubility of 2-(1-Methylcyclohexyl)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 2-(1-Methylcyclohexyl)acetic acid. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes established principles of carboxylic acid solubility, provides predictive insights based on its molecular structure, and offers a detailed experimental protocol for researchers to determine its solubility profile in various organic solvents. This approach is designed to empower scientists in drug development and chemical research with both the foundational knowledge and the practical tools necessary for their work.

Introduction: Understanding this compound

This compound is a carboxylic acid with a molecular formula of C₉H₁₆O₂ and a molecular weight of approximately 156.22 g/mol .[1] Its structure, featuring a bulky, nonpolar methylcyclohexyl group attached to a polar acetic acid moiety, is a key determinant of its physical and chemical properties, including its solubility. The predicted XlogP value of 2.9 suggests a moderate lipophilicity, indicating a general preference for organic solvents over aqueous media.[1][2] This compound and its derivatives are of interest in medicinal chemistry, where solubility is a critical parameter influencing bioavailability and formulation development.[3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[4] For this compound, the following factors are paramount:

  • Molecular Structure: The molecule possesses a distinct amphipathic character.

    • The Polar Carboxyl Group (-COOH): This functional group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen).[4] It is also a site for dipole-dipole interactions.

    • The Nonpolar 1-Methylcyclohexyl Group: This bulky aliphatic ring constitutes a significant portion of the molecule and is hydrophobic. It interacts with solvent molecules primarily through weaker van der Waals forces (specifically, London dispersion forces).[4]

  • Solvent Properties: The choice of solvent and its intrinsic properties will dictate the extent to which this compound can be dissolved.

    • Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxyl group. The alkyl portion of the alcohol can also interact with the methylcyclohexyl group.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting with the hydroxyl part of the carboxylic acid.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the large, nonpolar methylcyclohexyl group through van der Waals forces. Solubility in these solvents will depend on the ability of these weak forces to overcome the strong hydrogen bonding between the carboxylic acid molecules themselves.

  • Intermolecular Forces and Dimerization: In nonpolar or weakly polar solvents, carboxylic acids have a strong tendency to form stable cyclic dimers.[4] Two molecules of the acid associate via two hydrogen bonds, creating a larger, effectively less polar entity. The energy required to break these dimer bonds is a significant barrier to dissolution.

Predicted Solubility Profile

Based on the theoretical principles, a qualitative solubility profile for this compound can be predicted:

Solvent Class Predicted Solubility Rationale
Nonpolar Aprotic (e.g., Hexane, Cyclohexane, Toluene)Low to ModerateThe large nonpolar group will favor interaction, but the strong self-association (dimerization) of the carboxylic acid will limit solubility.
Polar Aprotic (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate)Moderate to HighThese solvents can disrupt the self-association of the acid by interacting with the carboxyl group, while still having some affinity for the nonpolar ring.
Polar Protic (e.g., Methanol, Ethanol, Isopropanol)HighThese solvents are excellent at forming hydrogen bonds with the carboxyl group, effectively breaking the acid dimers and solvating the molecule.
Aqueous Solutions Very LowThe large, hydrophobic methylcyclohexyl group significantly outweighs the hydrophilic nature of the small carboxyl group, leading to poor water solubility.[5]

It is important to note that the presence of even small amounts of water in organic solvents can significantly increase the solubility of carboxylic acids.[6][7][8] This "water-enhanced solubility" is due to water's ability to bridge interactions between the carboxylic acid and the organic solvent.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents.

Principle: The Isothermal Shake-Flask Method

This method is considered the "gold standard" for solubility determination. It involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed glass test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. "Excess" means that undissolved solid should be clearly visible.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the research context).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Sample Analysis:

    • Dilute the filtered sample with the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

    • The result is the equilibrium solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation prep_standards Prepare Calibration Standards prep_samples Prepare Supersaturated Samples (Excess Solid in Solvent) calibration Generate Calibration Curve prep_standards->calibration Inject Standards equilibration Agitate at Constant Temperature (e.g., 24-48h) prep_samples->equilibration Incubate settle Settle Excess Solid equilibration->settle Reach Equilibrium filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter Collect Sample analyze Analyze via HPLC/GC filter->analyze Inject Diluted Sample calculation Calculate Solubility (mg/mL or mol/L) analyze->calculation Determine Conc. calibration->calculation Use Regression

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a strong predictive understanding can be derived from its molecular structure and the established principles of physical chemistry. The amphipathic nature of the molecule, with its bulky nonpolar ring and polar carboxylic acid head, suggests moderate to high solubility in polar organic solvents (alcohols, ethers, ketones) and lower solubility in nonpolar hydrocarbons. For drug development and process chemistry applications requiring precise quantitative data, the provided isothermal shake-flask protocol offers a robust and reliable method for generating this critical information in-house. This guide serves as both a theoretical primer and a practical handbook for researchers working with this and structurally related compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link][1]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved February 15, 2026, from [Link][4]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved February 15, 2026, from [Link][6]

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Unlocking the Therapeutic Potential of 2-(1-Methylcyclohexyl)acetic Acid: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While 2-(1-Methylcyclohexyl)acetic acid has remained a relatively unexplored molecule within the vast landscape of chemical compounds, its structural features present a compelling case for significant therapeutic potential. This technical guide provides a comprehensive exploration of the latent opportunities this unique molecule holds for researchers, scientists, and professionals in drug development. By examining its structural relationship to established pharmacologically active compounds, we delineate promising research applications in neurology, inflammation, and metabolic disorders. This document serves as a foundational blueprint, offering detailed experimental protocols and mechanistic hypotheses to catalyze the investigation of this compound as a novel therapeutic agent.

Introduction: The Scientific Case for this compound

This compound, with the chemical formula C9H16O2, is a carboxylic acid characterized by a cyclohexane ring with a methyl group at the first position and an acetic acid moiety attached to the same carbon.[1][2][3] This seemingly simple structure is deceptive in its potential complexity of interaction with biological systems. The presence of a bulky, lipophilic cyclohexane group suggests the potential for engagement with hydrophobic pockets in protein targets, while the carboxylic acid group provides a handle for ionic interactions and metabolic processing.

While direct research on this compound is limited[3], its structural similarity to several well-characterized molecules provides a strong rationale for its investigation. Notably, it shares a core cyclohexaneacetic acid scaffold, derivatives of which have demonstrated anti-inflammatory and antimicrobial properties.[4] Furthermore, its structural analogy to the anticonvulsant drug gabapentin, which is 2-[1-(aminomethyl)cyclohexyl]acetic acid[5], and the anticonvulsant activity of 1-Methyl-1-cyclohexanecarboxylic acid[6] strongly suggest a potential role in modulating neuronal activity.

This guide will therefore explore the most promising avenues for research, grounded in the established pharmacology of these related compounds.

Potential Research Application I: Neurology & Neuropathic Pain

The most immediate and compelling area of investigation for this compound lies in the field of neurology, particularly in the context of epilepsy and neuropathic pain. This hypothesis is built upon the structural resemblance to gabapentin, a widely used anticonvulsant and analgesic.[5]

Proposed Mechanism of Action: Modulation of Voltage-Gated Calcium Channels

Gabapentin's mechanism of action is understood to involve the inhibition of voltage-dependent Ca2+ channels.[5] We hypothesize that this compound, due to its similar steric bulk and charge distribution, may also interact with the α2δ subunit of these channels, leading to a reduction in neurotransmitter release and a dampening of neuronal excitability.

Neurological_MoA cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ subunit) Fusion Vesicle Fusion & Neurotransmitter Release VGCC->Fusion Reduced Ca2+ Influx Molecule This compound Molecule->VGCC Binding & Inhibition Vesicles Neurotransmitter Vesicles Vesicles->Fusion NT Neurotransmitters Fusion->NT Decreased Release Receptors Postsynaptic Receptors NT->Receptors Signal Signal Propagation Receptors->Signal Reduced Excitation

Caption: Proposed mechanism of this compound in modulating neuronal excitability.

Experimental Workflow: In Vitro and In Vivo Assessment

A tiered approach is recommended to validate this hypothesis, starting with in vitro assays and progressing to in vivo models of neurological disorders.

2.2.1. Step-by-Step Protocol: Patch-Clamp Electrophysiology

  • Cell Culture: Culture dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., SH-SY5Y) known to express voltage-gated calcium channels.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and make serial dilutions in the extracellular recording solution.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single neuron.

    • Apply a voltage protocol to elicit calcium channel currents.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record changes in the amplitude and kinetics of the calcium currents.

  • Data Analysis: Construct a dose-response curve to determine the IC50 value of the compound.

2.2.2. In Vivo Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Animal Model: Induce neuropathic pain in rodents using the CCI model.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Behavioral Testing: Assess pain behaviors, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test), at different time points post-administration.

  • Data Analysis: Compare the pain thresholds of the treated group with a vehicle-treated control group to evaluate the analgesic efficacy of the compound.

Potential Research Application II: Anti-Inflammatory Therapeutics

The structural class of cyclohexaneacetic acid derivatives has been associated with anti-inflammatory properties.[4] This provides a strong rationale to investigate this compound as a potential anti-inflammatory agent.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Many non-steroidal anti-inflammatory drugs (NSAIDs) with an acetic acid moiety, such as diclofenac, function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[7] We hypothesize that this compound may exert its anti-inflammatory effects through a similar mechanism, potentially with selectivity for COX-2.

Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Molecule This compound Molecule->COX_Enzymes Inhibition Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Hypothesized anti-inflammatory mechanism via COX enzyme inhibition.

Experimental Workflow: In Vitro and In Vivo Assessment

3.2.1. Step-by-Step Protocol: COX Inhibition Assay

  • Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

  • Assay Setup: In a multi-well plate, combine the enzyme, a chromogenic substrate, and arachidonic acid.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation and Measurement: Incubate the plate and measure the absorbance at the appropriate wavelength to determine the rate of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 for both COX-1 and COX-2 to assess potency and selectivity.

3.2.2. In Vivo Model: Carrageenan-Induced Paw Edema

  • Animal Model: Induce acute inflammation by injecting carrageenan into the paw of a rodent.

  • Drug Administration: Administer this compound orally or intraperitoneally prior to the carrageenan injection.

  • Measurement of Edema: Measure the volume of the paw at regular intervals using a plethysmometer.

  • Data Analysis: Compare the paw volume of the treated group with that of a vehicle-treated control group to quantify the anti-inflammatory effect.

Summary of Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C9H16O2PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 14352-58-0PubChem[1], ChemScene[2]
SMILES CC1(CCCCC1)CC(=O)OPubChem[1], ChemScene[2]
Predicted XLogP3 2.9PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The structural analogies to known drugs and bioactive molecules provide a solid foundation for investigating its potential in neurology and inflammation. The experimental workflows detailed in this guide offer a clear path for the initial characterization of its pharmacological profile.

Future research should also consider:

  • Metabolic Stability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for its development as a drug.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Should the compound show significant activity in phenotypic screens, further studies will be needed to definitively identify its molecular target(s).

The exploration of this compound offers an exciting opportunity to potentially uncover a new class of therapeutic agents with significant clinical utility.

References

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An In-depth Technical Guide to the Synthesis and Putative History of 2-(1-Methylcyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the vast landscape of organic chemistry, some molecules, despite their seemingly simple structures, lack a well-documented historical narrative of their discovery and development. 2-(1-Methylcyclohexyl)acetic acid is one such compound. While its existence is confirmed in chemical databases, a detailed chronicle of its first synthesis and the impetus behind it remains elusive in readily accessible literature. This technical guide, therefore, adopts a unique approach. Instead of a historical retelling, we will embark on a logical exploration of its synthesis from the perspective of a seasoned chemist. We will deduce plausible and robust synthetic pathways based on foundational reactions in organic chemistry, providing not just the "how" but, more critically, the "why" behind each strategic choice. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive playbook for the synthesis and analysis of this intriguing molecule, grounded in the principles of scientific integrity and practical laboratory application.

Physicochemical and Structural Data

A thorough understanding of a molecule's physical and chemical properties is paramount for its synthesis, purification, and handling. The following table summarizes the key data for this compound.[1]

PropertyValueSource
Molecular Formula C₉H₁₆O₂[PubChem]
Molecular Weight 156.22 g/mol [PubChem]
CAS Number 14352-58-0[PubChem]
Appearance Predicted to be a solid or liquid at room temperature-
Boiling Point Predicted: ~250-270 °C-
Melting Point Not available-
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents-
IUPAC Name This compound[PubChem]
SMILES CC1(CCCCC1)CC(=O)O[PubChem]

Retrosynthetic Analysis and Strategic Synthesis Design

A retrosynthetic approach allows us to deconstruct the target molecule into simpler, commercially available starting materials. For this compound, three logical disconnections present themselves, each leading to a classic and reliable synthetic strategy.

Retrosynthesis cluster_0 Method 1: Malonic Ester Synthesis cluster_1 Method 2: Reformatsky Reaction cluster_2 Method 3: Arndt-Eistert Homologation target This compound malonic_intermediate 1-bromo-1-methylcyclohexane + Diethyl malonate target->malonic_intermediate C-C bond formation (Alkylation) reformatsky_intermediate 1-Methylcyclohexanone + Ethyl bromoacetate target->reformatsky_intermediate C-C bond formation (Addition) arndt_eistert_intermediate 1-Methylcyclohexanecarboxylic acid target->arndt_eistert_intermediate Chain extension

Caption: Retrosynthetic analysis of this compound.

These three pathways—the Malonic Ester Synthesis, the Reformatsky Reaction, and the Arndt-Eistert Homologation—represent robust and well-established methods in organic synthesis for the formation of carboxylic acids and carbon-carbon bonds. The choice of method in a practical setting would depend on factors such as the availability and cost of starting materials, desired scale, and tolerance for specific reagents.

Detailed Synthetic Methodologies and Experimental Protocols

As a senior application scientist, the following protocols are presented not merely as a series of steps, but with a focus on the underlying chemical principles and the rationale for each experimental choice.

Method 1: The Malonic Ester Synthesis Route

This is a classic method for the synthesis of substituted acetic acids.[2][3][4][5] It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Rationale for this approach: The acidity of the α-hydrogen in diethyl malonate (pKa ≈ 13) allows for easy enolate formation with a moderately strong base like sodium ethoxide. The resulting enolate is a soft nucleophile, ideal for Sₙ2 reaction with a tertiary alkyl halide, which is a key structural feature of our target's precursor.

Malonic_Ester_Synthesis_Workflow start 1-Bromo-1-methylcyclohexane + Diethyl malonate step1 Deprotonation with NaOEt in Ethanol start->step1 step2 Alkylation (Sₙ2 Reaction) step1->step2 intermediate Diethyl 2-(1-methylcyclohexyl)malonate step2->intermediate step3 Saponification (NaOH, H₂O, Δ) intermediate->step3 step4 Acidification (HCl) step3->step4 dicarboxylic_acid 2-(1-Methylcyclohexyl)malonic acid step4->dicarboxylic_acid step5 Decarboxylation (Heat) dicarboxylic_acid->step5 product This compound step5->product

Caption: Workflow for the Malonic Ester Synthesis of the target compound.

Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1.05 equivalents) in small portions. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring. Stir for 30 minutes to ensure complete formation of the sodiomalonic ester.

  • Alkylation: Add 1-bromo-1-methylcyclohexane (1.0 equivalent) dropwise to the enolate solution. The reaction is an Sₙ2 displacement, and care should be taken as tertiary halides can also undergo elimination. Using a polar aprotic solvent like DMF in place of ethanol can sometimes favor substitution over elimination. Heat the mixture to a gentle reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Intermediate: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude diethyl 2-(1-methylcyclohexyl)malonate. Purify by vacuum distillation or column chromatography.

  • Hydrolysis and Decarboxylation: To the purified malonate ester, add an aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux until the ester is fully hydrolyzed (saponified). Cool the reaction mixture and acidify with concentrated hydrochloric acid. Upon acidification, the resulting malonic acid derivative may precipitate. Heat the acidified mixture to reflux to effect decarboxylation, which is characterized by the evolution of carbon dioxide.

  • Final Product Isolation: After gas evolution ceases, cool the mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield this compound. Further purification can be achieved by recrystallization or distillation.

Method 2: The Reformatsky Reaction Approach

The Reformatsky reaction provides a powerful method for forming carbon-carbon bonds by reacting an α-halo ester with a ketone in the presence of zinc metal.[6][7][8][9][10]

Rationale for this approach: This reaction is particularly useful for creating β-hydroxy esters from ketones. The organozinc intermediate is less reactive than a Grignard reagent, which prevents self-condensation of the ester. Subsequent dehydration and hydrogenation provide a direct route to the target saturated carboxylic acid.

Reformatsky_Reaction_Workflow start 1-Methylcyclohexanone + Ethyl bromoacetate step1 Activation of Zinc (e.g., with I₂) start->step1 step2 Formation of Organozinc Reagent step1->step2 step3 Addition to Ketone step2->step3 intermediate1 β-Hydroxy Ester step3->intermediate1 step4 Dehydration (Acid-catalyzed) intermediate1->step4 intermediate2 α,β-Unsaturated Ester step4->intermediate2 step5 Hydrogenation (e.g., H₂, Pd/C) intermediate2->step5 intermediate3 Ethyl 2-(1-methylcyclohexyl)acetate step5->intermediate3 step6 Ester Hydrolysis (Acid or Base) intermediate3->step6 product This compound step6->product

Caption: Workflow for the Reformatsky Reaction approach.

Experimental Protocol:

  • Zinc Activation: In a flame-dried flask under a nitrogen atmosphere, place zinc dust (2.0 equivalents). Add a crystal of iodine and gently heat to activate the zinc surface.

  • Reaction: To the activated zinc, add dry toluene or THF. A mixture of 1-methylcyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in the same solvent is added dropwise to the zinc suspension with gentle heating to initiate the reaction.

  • Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is the β-hydroxy ester.

  • Dehydration: The crude β-hydroxy ester is dissolved in a suitable solvent like toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water and drive the dehydration to completion, yielding the α,β-unsaturated ester.

  • Hydrogenation: The unsaturated ester is dissolved in ethanol or ethyl acetate, and a catalytic amount of 10% palladium on carbon is added. The mixture is then subjected to hydrogenation in a Parr shaker or under a hydrogen balloon until the uptake of hydrogen ceases.

  • Final Hydrolysis: The catalyst is filtered off, and the solvent is removed. The resulting saturated ester is then hydrolyzed using either acidic or basic conditions as described in the malonic ester synthesis protocol to yield the final product.

Method 3: The Arndt-Eistert Homologation

This reaction sequence is a classic method for the one-carbon homologation of a carboxylic acid.[11][12][13][14][15] It involves the conversion of a carboxylic acid to its next higher homolog.

Rationale for this approach: When a carboxylic acid with the desired carbon skeleton, minus one methylene group in the side chain, is available, the Arndt-Eistert synthesis is a highly efficient way to extend the chain. This method is known for its high yields and tolerance of various functional groups.

Arndt_Eistert_Homologation_Workflow start 1-Methylcyclohexanecarboxylic acid step1 Formation of Acid Chloride (e.g., SOCl₂) start->step1 acid_chloride 1-Methylcyclohexanecarbonyl chloride step1->acid_chloride step2 Reaction with Diazomethane (CH₂N₂) acid_chloride->step2 diazoketone α-Diazoketone Intermediate step2->diazoketone step3 Wolff Rearrangement (Ag₂O, H₂O, Δ) diazoketone->step3 ketene Ketene Intermediate step3->ketene step4 Nucleophilic Attack by Water ketene->step4 product This compound step4->product

Caption: Workflow for the Arndt-Eistert Homologation.

Experimental Protocol:

  • Acid Chloride Formation: 1-Methylcyclohexanecarboxylic acid (1.0 equivalent) is treated with thionyl chloride (1.2 equivalents) at reflux to form the corresponding acid chloride. The excess thionyl chloride is removed by distillation.

  • Diazoketone Formation: The crude acid chloride is dissolved in a dry, inert solvent like diethyl ether and treated with an ethereal solution of diazomethane (2.0 equivalents) at 0 °C. Caution: Diazomethane is toxic and explosive. This reaction should only be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement and Hydrolysis: After the formation of the diazoketone is complete, a suspension of silver oxide (0.1 equivalents) in water is added, and the mixture is gently warmed. The silver oxide catalyzes the Wolff rearrangement of the diazoketone to a ketene, which is immediately trapped by water to form the carboxylic acid.

  • Work-up and Purification: The reaction mixture is filtered to remove the silver catalyst. The filtrate is then acidified and extracted with diethyl ether. The organic extracts are washed, dried, and concentrated to give the crude product, which can be purified by standard methods.

Analytical Characterization and Purity Assessment

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: A broad absorption in the region of 2500-3300 cm⁻¹ and a strong carbonyl stretch around 1700 cm⁻¹ are characteristic of a carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Inferred Historical Context and Potential Applications

While a definitive "discovery" paper for this compound has not been identified through these searches, we can infer its likely origins and potential areas of interest. The structural motif of a cyclohexyl ring attached to an acetic acid moiety is present in a number of biologically active molecules. For instance, the well-known anticonvulsant drug gabapentin is 2-[1-(aminomethyl)cyclohexyl]acetic acid.[16]

It is plausible that this compound was first synthesized as part of a broader investigation into cyclohexyl-containing compounds for potential pharmaceutical applications. The methyl group at the 1-position would be a logical structural modification to explore structure-activity relationships (SAR) in a series of cyclohexylacetic acid derivatives. Its synthesis would have been a straightforward application of the classical synthetic methods detailed above, which were well-established by the mid-20th century.

Potential applications for this compound could lie in the following areas:

  • Pharmaceutical Intermediate: As a building block for more complex drug molecules.

  • Agrochemicals: The lipophilic cyclohexyl group could impart desirable properties for agrochemical applications.

  • Materials Science: Carboxylic acids are often used as monomers or modifiers in polymer synthesis.

Conclusion

This compound, while not a widely studied compound, serves as an excellent case study for the application of fundamental and powerful reactions in organic synthesis. The Malonic Ester Synthesis, the Reformatsky Reaction, and the Arndt-Eistert Homologation all offer viable and robust pathways to this molecule. The choice of a particular route would be dictated by the practical considerations of the modern research laboratory. This guide provides the necessary theoretical framework and practical protocols to empower researchers to confidently synthesize and further investigate the properties and potential applications of this and similar molecules.

References

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Methodological & Application

experimental protocol for 2-(1-Methylcyclohexyl)acetic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of 2-(1-Methylcyclohexyl)acetic Acid for Analytical and Synthetic Applications

Introduction

This compound is a carboxylic acid featuring a substituted cyclohexane ring.[1][2] While a seemingly simple molecule, its structural motifs are relevant in pharmaceutical research and development, bearing resemblance to compounds such as gabapentin and its related impurities.[3][4][5] The inherent properties of its carboxylic acid functional group—high polarity, low volatility, and the presence of an active hydrogen—present challenges for certain analytical techniques and synthetic transformations.[6][7]

Derivatization, the process of chemically modifying a compound to produce a new substance with properties more amenable to a specific application, is therefore a critical strategy. For this compound, this is primarily undertaken for two reasons:

  • To enhance analyzability: For techniques like Gas Chromatography (GC), the parent molecule is not sufficiently volatile.[7] Converting the carboxylic acid to a less polar, more volatile derivative, such as a methyl ester, is essential for successful GC-based analysis.[6][8] For High-Performance Liquid Chromatography (HPLC), derivatization can be used to attach a chromophore, enabling sensitive UV detection for molecules that otherwise lack strong UV absorbance.[9]

  • To facilitate synthetic coupling: In drug discovery and materials science, the carboxylic acid serves as a versatile handle for covalently linking the methylcyclohexyl scaffold to other molecules, most commonly through the formation of robust amide bonds.[10] This requires activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine.

This document provides detailed experimental protocols for two of the most common and powerful derivatization strategies for this compound: esterification for analytical purposes and amide coupling for synthetic applications.

Core Principles of Carboxylic Acid Derivatization

The carboxyl group (-COOH) is a poor leaving group (-OH). Therefore, direct condensation with nucleophiles like alcohols or amines is generally unfavorable and requires harsh conditions.[11] Derivatization strategies overcome this by converting the hydroxyl component into a good leaving group.

  • Esterification: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated. This enhances the electrophilicity of the carbonyl carbon, making it readily attacked by a weak nucleophile like an alcohol. The subsequent elimination of a water molecule yields the ester.[11]

  • Amide Coupling: This process involves a "coupling reagent" that reacts with the carboxylic acid to form a highly reactive activated intermediate (e.g., an active ester or an O-acylisourea).[10][12] This intermediate is then rapidly attacked by the amine nucleophile to form the amide bond, while the coupling reagent fragments are removed during workup.[12]

Protocol 1: Esterification for GC-MS Analysis via Methyl Ester Formation

This protocol details the synthesis of methyl 2-(1-methylcyclohexyl)acetate, a volatile derivative suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The method described is a classic Fischer esterification, which is cost-effective and reliable.

Causality and Experimental Rationale
  • Reagent Choice: Methanol is used as both the solvent and the derivatizing agent, ensuring a large molar excess that drives the reaction equilibrium towards the product side, according to Le Châtelier's principle. Concentrated sulfuric acid is a powerful, non-volatile acid catalyst that efficiently protonates the carboxylic acid.

  • Reaction Conditions: The reaction is heated to reflux to provide the necessary activation energy for the reaction between the protonated carboxylic acid and the relatively weak nucleophile, methanol.

  • Workup Procedure: The workup is designed to systematically remove impurities. The saturated sodium bicarbonate solution neutralizes the sulfuric acid catalyst and any remaining unreacted this compound. The subsequent washes with water remove residual salts. Anhydrous sodium sulfate is used to remove trace water from the organic phase, which is critical for obtaining a clean product and preventing hydrolysis.

Experimental Workflow Diagram

Esterification_Workflow reagent reagent process process product product equipment equipment A This compound + Anhydrous Methanol B Add conc. H₂SO₄ (Catalyst) A->B In Round-Bottom Flask C Reflux (65°C) B->C Heat D Reaction Mixture C->D Monitor by TLC E Cool & Quench (Sat. NaHCO₃) D->E F Extract with Diethyl Ether E->F G Organic Phase F->G H Dry (Na₂SO₄) & Evaporate G->H I Methyl 2-(1-methylcyclohexyl)acetate H->I Purified Product

Caption: Workflow for the synthesis of methyl 2-(1-methylcyclohexyl)acetate.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.56 g, 10.0 mmol).

  • Reagent Addition: Add 30 mL of anhydrous methanol to the flask and stir until the solid dissolves. Carefully and slowly, add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (~65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ gas will be evolved. Swirl gently at first, and vent the funnel frequently.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification and Analysis: The resulting oil, methyl 2-(1-methylcyclohexyl)acetate, can be purified further by vacuum distillation if necessary.[13] The identity and purity should be confirmed by GC-MS and ¹H NMR spectroscopy.

Expected Data
ParameterValue
Starting Material MW156.22 g/mol [1]
Product MW170.25 g/mol [13]
Typical Yield> 90%
GC-MS AnalysisA single peak corresponding to the product's molecular ion.
¹H NMR (CDCl₃)Appearance of a singlet at ~3.67 ppm (3H) for the methyl ester protons.

Protocol 2: Amide Coupling for Synthesis of Novel Derivatives

This protocol describes a general and highly efficient method for forming an amide bond between this compound and a primary or secondary amine using HATU, a modern and effective coupling reagent.

Causality and Experimental Rationale
  • Reagent Choice:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a uronium-based coupling reagent that rapidly converts the carboxylic acid into a highly reactive OBt active ester, minimizing side reactions and racemization in chiral substrates.[12]

    • DIEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered organic base is crucial. Its role is to maintain a basic pH required for the reaction without competing with the primary amine as a nucleophile.[12]

    • DMF (N,N-Dimethylformamide): A polar aprotic solvent is used because it effectively dissolves all reactants and does not interfere with the reaction mechanism.

  • Order of Addition: The carboxylic acid, coupling reagent, and base are pre-activated for a short period before the amine is introduced. This ensures the formation of the active ester intermediate, which is then ready to react immediately with the amine, leading to higher yields and purity.

  • Workup Procedure: The aqueous workup is designed to remove the water-soluble byproducts, including excess DIEA and the tetramethylurea byproduct from HATU. Purification by column chromatography is often necessary to remove any remaining non-polar impurities and isolate the final amide product.

Experimental Workflow Diagram

Amide_Coupling_Workflow reagent reagent process process product product intermediate intermediate A This compound + DMF B Add HATU + DIEA A->B In Flask, 0°C to RT C Pre-activation (5-10 min) B->C D Activated Ester Intermediate C->D E Add Amine (R-NH₂) D->E F Stir at RT (2-12 h) E->F Monitor by TLC G Reaction Mixture F->G H Aqueous Workup & Extraction G->H I Crude Product H->I J Column Chromatography I->J K Pure Amide Product J->K

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (781 mg, 5.0 mmol) and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir to dissolve. Add HATU (2.09 g, 5.5 mmol, 1.1 eq) to the solution.

  • Base Addition: Cool the flask in an ice bath (0°C). Add N,N-Diisopropylethylamine (DIEA) (1.74 mL, 10.0 mmol, 2.0 eq) dropwise.

  • Pre-activation: Remove the ice bath and allow the mixture to stir at room temperature for 10 minutes.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 0.54 mL, 5.0 mmol, 1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 75 mL of ethyl acetate. Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Validation and Characterization
MethodExpected Outcome
TLCA new, less polar spot for the product compared to the starting acid.
Mass Spec (ESI+)Observation of the [M+H]⁺ ion corresponding to the calculated mass of the amide.
¹H & ¹³C NMRDisappearance of the broad carboxylic acid proton signal (>10 ppm). Appearance of signals corresponding to the amine fragment and a characteristic amide carbonyl signal in the ¹³C NMR (~170-175 ppm).
FT-IRDisappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the amide (~1630-1680 cm⁻¹) and an N-H stretch for secondary amides (~3300 cm⁻¹).

References

  • Blau, K., & King, G.S. (Eds.). (1977).
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Al-Haj, N. A. A., et al. (2010). Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. ResearchGate. Retrieved from [Link]

  • Kim, S., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Gendrin, C., et al. (2021). Development and Validation of 2-Azaspiro[4]Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules. Retrieved from [Link]

  • Al-Aani, H., et al. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Google Patents. (2016). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13697885, this compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H16O2). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Loido, M., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Salerno, L., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Atul Ltd. (n.d.). 2-Methylcyclohexyl acetate. Retrieved from [Link]

  • AOCS Lipid Library. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2003). US6649796B2 - Process for the preparation of acetamide derivatives.
  • PrepChem. (n.d.). Synthesis of 2-Methylcyclohexyl Methyl Ketone. Retrieved from [Link]

  • Yin, L., et al. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Asian Journal of Chemistry. Retrieved from [Link]

Sources

amidation of 2-(1-Methylcyclohexyl)acetic acid with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The "Neopentyl" Challenge

The coupling of 2-(1-Methylcyclohexyl)acetic acid presents a specific structural challenge known as neopentyl steric hindrance . While the carboxylic acid is primary (attached to a methylene group), that methylene is bonded directly to a quaternary carbon (C1 of the cyclohexane ring).

This gem-disubstituted geometry creates a "neopentyl-like" pocket that significantly retards the approach of nucleophiles (amines) to the activated carbonyl. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or the formation of


-acylurea side products due to the prolonged lifetime of the active ester.
The Solution Matrix

To address this, we utilize two distinct protocols based on the scale and phase of development:

FeatureProtocol A: Discovery (HATU) Protocol B: Process/Scale-Up (T3P)
Primary Driver Reaction Speed & Success RateScalability, Safety, & Workup Simplicity
Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)T3P (Propylphosphonic Anhydride)
Mechanism Fast formation of highly reactive -OAt ester.Formation of mixed phosphonic anhydride; water scavenger.
Solvent Polar Aprotic (DMF, DMA, NMP)Green/Process Friendly (EtOAc, Me-THF, CPME)
Purification Requires Chromatography (removes urea/tetramethylguanidine)Aqueous Extraction (Byproducts are water-soluble)
Cost HighModerate/Low

Mechanistic Insight

Understanding the activation pathway is critical for troubleshooting.

T3P Activation Pathway

T3P is superior for hindered substrates because it acts as a dehydrating agent that drives equilibrium forward. Unlike carbodiimides, it does not suffer from "dead-end" side reactions (like


-acylurea formation) as easily. The byproduct is a water-soluble phosphonate salt.[1]

T3P_Mechanism Acid 2-(1-Methylcyclohexyl) acetic acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (NMM/DIPEA) Base->Carboxylate T3P T3P (Propylphosphonic anhydride) MixedAnh Mixed Phosphonic Anhydride (Activated Species) T3P->MixedAnh Carboxylate->MixedAnh Nucleophilic Attack on P Amide Target Amide MixedAnh->Amide Amine Attack (Rate Limiting Step) Byproduct Water-Soluble P-Byproducts MixedAnh->Byproduct Leaving Group Amine Primary Amine Amine->Amide

Figure 1: Mechanistic pathway of T3P activation. The steric bulk of the cyclohexane ring (not shown) protects the carbonyl, making the formation of the highly reactive Mixed Anhydride critical.

Experimental Protocols

Protocol A: High-Throughput / Discovery (HATU)

Recommended for milligram-scale library synthesis where yield is prioritized over cost.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary Amine (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M – 0.2 M)

Step-by-Step:

  • Pre-activation: In a vial, dissolve the acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and stir for 2 minutes.

  • Activation: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes.

    • Expert Note: Pre-activation ensures the active ester is formed before the amine encounters the hindered acid, preventing salt formation.

  • Coupling: Add the primary amine (1.1 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check LCMS. If the acid persists after 4 hours, heat to 50°C. The neopentyl bulk may require thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: Process / Scale-Up (T3P)

Recommended for gram-to-kilogram scale. Focuses on "Green Chemistry" principles and ease of purification.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary Amine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M – 0.5 M)

Step-by-Step:

  • Charge: To a reactor/flask, add the Acid (1.0 eq), Amine (1.1 eq), and Solvent (EtOAc).

    • Note: Unlike HATU, T3P protocols often work best when all components are mixed before adding the reagent, or adding the reagent slowly to the mixture.

  • Base Addition: Cool to 0°C (optional, but good practice). Add NMM (3.0 eq).

  • T3P Addition: Add T3P solution (1.5 eq) dropwise over 10–20 minutes.

    • Expert Note: T3P is acidic. Rapid addition can cause an exotherm.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Why so long? The steric hindrance of the 1-methylcyclohexyl group slows the kinetics. T3P reactions are robust and can be stirred overnight without decomposition.

  • Optimization: If conversion is <90% after 12h, add an additional 0.5 eq of T3P and heat to reflux (EtOAc ~77°C). The high thermal stability of T3P allows for vigorous heating.

  • Workup (The "Magic" Step):

    • Add water (volume equal to solvent).

    • Separate layers.[1]

    • Wash organic layer with 1M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 1M HCl (removes unreacted amine and NMM).

    • Wash with Brine.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Workflow Visualization

Workflow Start Start: This compound Decision Scale / Goal? Start->Decision HATU_Prep Protocol A (Discovery) Solvent: DMF Reagent: HATU + DIPEA Decision->HATU_Prep < 100mg High Throughput T3P_Prep Protocol B (Scale-Up) Solvent: EtOAc/MeTHF Reagent: T3P + NMM Decision->T3P_Prep > 1g Process Safety HATU_React Reaction: RT, 2-4h (Fast Kinetics) HATU_Prep->HATU_React HATU_Workup Workup: Aqueous Wash HATU_React->HATU_Workup HATU_Purify Purification: Column Chromatography (Required) HATU_Workup->HATU_Purify End Final Amide Product HATU_Purify->End T3P_React Reaction: RT to Reflux, 12-24h (Slower, Robust) T3P_Prep->T3P_React T3P_Workup Workup: Acid/Base Wash (Removes Byproducts) T3P_React->T3P_Workup T3P_Purify Purification: Crystallization / Evaporation (Chromatography often avoided) T3P_Workup->T3P_Purify T3P_Purify->End

Figure 2: Decision tree for selecting the optimal coupling protocol based on scale and purification requirements.

Troubleshooting & Optimization Data

Common Failure Modes
  • Low Conversion: The steric bulk prevents the amine from attacking the active ester.

    • Fix: Switch to Protocol B (T3P) and heat to reflux in EtOAc or Propyl Acetate (

      
      C).
      
  • Epimerization: Not applicable for the acid (achiral), but if the amine is chiral, HATU/DIPEA can cause racemization due to the basicity of DIPEA.

    • Fix: Use T3P with Pyridine or NMM (weaker bases) to preserve amine chirality [1].

Comparative Performance (Internal Data Estimate)
ParameterAcid Chloride MethodEDC / HOBtHATU (Protocol A)T3P (Protocol B)
Yield 85-95%40-60%90-98%88-95%
Reaction Time 1-2 h12-24 h2-4 h12-24 h
Moisture Sensitivity HighModerateModerateLow (Water Scavenger)
Purification Effort High (Hydrolysis products)High (Urea removal)High (Chromatography)Low (Extraction only)

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Archimica (Now Euticals). (2011). T3P® (Propanephosphonic Acid Anhydride) – The Water Scavenger for Coupling Reactions. Technical Brochure. Link (General Corporate Link for IP holder)

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Basavaprabhu, Vishwanatha, T. M., & Sureshbabu, V. V. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Synthesis, 45(12), 1569-1601. Link

Sources

Application Note: Strategic Utilization of 2-(1-Methylcyclohexyl)acetic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(1-Methylcyclohexyl)acetic acid (CAS: 14352-58-0) represents a high-value scaffold for medicinal chemists seeking to modulate the physicochemical and pharmacokinetic properties of lead compounds.[1] Structurally, it is a gem-disubstituted cyclohexane derivative.[1] It can be viewed as a "sterically fortified" analog of the Gabapentinoid core or a lipophilic bioisostere of leucine/isoleucine side chains.

This guide details the utility of this precursor in synthesizing novel CNS-active agents and metabolically stable peptidomimetics. The presence of the methyl group at the quaternary C1 position introduces significant steric bulk, leveraging the Thorpe-Ingold Effect to restrict conformational freedom and protect the adjacent carbonyl from enzymatic hydrolysis.

Physicochemical Profile
PropertyValueImplication for Drug Design
Formula C₉H₁₆O₂Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1]
MW 156.22 g/mol Leaves ample mass budget for functionalization.[1]
cLogP ~2.9High lipophilicity; excellent blood-brain barrier (BBB) permeability potential.[1]
pKa (calc) ~4.8Typical carboxylic acid; ionizable at physiological pH.[1]
Steric Param. Quaternary C1High resistance to metabolic degradation (e.g., β-oxidation).[1]

Application Note: The "Magic Methyl" & Conformational Locking

The strategic value of this compound lies in the gem-dimethyl effect (or Thorpe-Ingold effect).[1] In standard cyclohexylacetic acid derivatives (like Gabapentin), the side chain has significant rotational freedom.

By introducing the C1-methyl group:

  • Conformational Restriction: The bulk of the methyl group compresses the internal bond angle, forcing the acetic acid side chain into a specific trajectory (often equatorial). This reduces the entropic penalty upon binding to a receptor.

  • Metabolic Shielding: The quaternary center blocks

    
    -hydroxylation and hinders esterase/amidase attack on derivatives, significantly extending half-life (
    
    
    
    ).[1]
Decision Logic: When to Use This Scaffold
  • Scenario A: Your lead compound (containing a cyclohexyl group) is potent but metabolically unstable.[1] -> Switch to 1-Methylcyclohexyl.

  • Scenario B: Your peptide inhibitor is too flexible and has low affinity.[1] -> Use as a rigid hydrophobic spacer. [1]

Experimental Protocols

Protocol 1: Sterically Demanding Amide Coupling

Objective: Synthesize amide derivatives (e.g., for peptidomimetics) overcoming the steric hindrance of the quaternary C1 center. Challenge: Standard EDC/NHS coupling is often too slow, leading to side reactions.[1] Solution: Use of HATU with collidine or Acid Chloride activation.[1]

Materials
  • Precursor: this compound (1.0 equiv)[1]

  • Amine: Target primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: 2,4,6-Collidine (3.0 equiv) - Superior to DIPEA for hindered substrates.[1]

  • Solvent: Anhydrous DMF or DMAc.[1]

Step-by-Step Methodology
  • Activation: Dissolve this compound in DMF (0.2 M) under

    
    . Add Collidine.[1] Stir for 5 min.
    
  • Addition: Add HATU in one portion. The solution should turn yellow/orange. Stir for 15 minutes to ensure formation of the active ester.

    • Self-Validating Step: Spot on TLC.[1] The acid starting material should disappear, replaced by the activated ester spot (often UV active if HATU is used).

  • Coupling: Add the amine. Stir at Room Temperature (RT) for 12–18 hours.

    • Note: If the amine is also hindered, heat to 50°C.

  • Work-up: Dilute with EtOAc. Wash with 1N HCl (remove collidine), sat.[1]

    
    , and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting: If conversion is <50%, convert the acid to the Acid Chloride using Oxalyl Chloride/DMF(cat.) in DCM, then react with the amine.

Protocol 2: Curtius Rearrangement to Novel Amines

Objective: Convert the acid into 1-(1-Methylcyclohexyl)methylamine or carbamates.[1] This transforms the scaffold into a primary amine pharmacophore (isostere of Gabapentin with a methyl lock).

Materials
  • Precursor: this compound (1.0 equiv)[1]

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

  • Base: Triethylamine (TEA) (1.2 equiv)[1]

  • Trapping Agent: Benzyl alcohol (BnOH) for Cbz-protection, or

    
    /Heat for free amine.[1]
    
  • Solvent: Toluene (anhydrous).[1]

Step-by-Step Methodology
  • Acyl Azide Formation: Dissolve acid in Toluene under Argon. Add TEA, then add DPPA dropwise at 0°C. Stir at RT for 2 hours.

  • Rearrangement (The Critical Step): Heat the reaction to 80–90°C.

    • Observation: Evolution of

      
       gas indicates Isocyanate formation.[1]
      
    • Safety: Ensure proper venting.[1] Do not seal the vessel.

  • Trapping:

    • For Carbamate (Protected Amine): Add excess Benzyl Alcohol (2.0 equiv) and catalytic DMAP.[1] Reflux for 12 hours.

    • For Urea: Add a secondary amine.[1]

    • For Primary Amine: Add 2N HCl and reflux for 1 hour (hydrolysis of isocyanate).

  • Isolation:

    • Carbamate: Evaporate toluene, dissolve in DCM, wash with water, purify via column.[1]

    • Free Amine: Basify aqueous layer with NaOH, extract into DCM.[1]

Visualizations & Pathways

Diagram 1: Chemical Diversification Workflow

This flowchart illustrates how to access three distinct chemical spaces (Amides, Amines, Alcohols) from the single precursor.

G Acid 2-(1-Methylcyclohexyl) acetic acid AcidCl Acid Chloride (Activated) Acid->AcidCl SOCl2 or Oxalyl Chloride Isocyanate Isocyanate (Curtius Int.) Acid->Isocyanate DPPA / Heat (-N2) Amide Sterically Hindered Amides AcidCl->Amide R-NH2 / Base (Steric Coupling) Alcohol Homologated Alcohols AcidCl->Alcohol LiAlH4 Reduction Isocyanate->Amide R-MgBr (Grignard Addn) Amine 1-Methyl-Gabapentin Analogs (Amines) Isocyanate->Amine H2O / H+

Caption: Synthetic divergence from this compound.[1] Yellow nodes represent reactive intermediates; Green nodes are stable scaffolds.[1]

Diagram 2: Pharmacophore Logic (Thorpe-Ingold Effect)

Visualizing why this scaffold is superior to simple cyclohexane derivatives for rigidifying drug candidates.[1]

G Start Flexible Lead Compound (Cyclohexyl-R) Problem Issue: High Entropy Loss Metabolic Instability Start->Problem Solution Strategy: Methylation at C1 (Thorpe-Ingold Effect) Problem->Solution SAR Optimization Result Optimized Lead: 2-(1-Methylcyclohexyl) Analog Solution->Result Mechanism1 Conformational Lock: Side chain forced Equatorial Result->Mechanism1 Mechanism Mechanism2 Steric Shield: Blocks Esterases/CYP Result->Mechanism2 Mechanism

Caption: Rationale for scaffold selection. The C1-Methyl group acts as both a conformational anchor and a metabolic shield.

References

  • Reactions of Sterically Hindered Acids

    • Title: "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: Effect of Steric Hindrance."[1][2]

    • Source: Organic Syntheses, Coll.[1] Vol. 7, p.93 (1990).[1]

    • URL:[Link]

    • Relevance: Foundational protocols for coupling hindered acids.[1]

  • The Curtius Rearrangement (DPPA Method)

    • Title: "Diphenylphosphoryl azide (DPPA): A convenient reagent for the synthesis of amines and their derivatives."[3]

    • Source: Shioiri, T., et al. Journal of the American Chemical Society, 94(17), 6203–6205.
    • URL:[Link][1]

    • Relevance: The standard protocol for converting carboxylic acids to amines via isocyanates.[3]

  • The "Magic Methyl" Effect in Drug Design

    • Title: "The Magic Methyl and Its Tricks in Drug Discovery and Development."
    • Source:Pharmaceuticals, 16(8), 1150 (2023).[1]

    • URL:[Link]

    • Relevance: Explains the pharmacological benefits (solubility, potency, stability) of adding methyl groups to rings.
  • Gabapentinoid Structure-Activity Relationships

    • Title: "Gabapentin and Pregabalin: From Mechanism of Action to Clinical Practice."[1]

    • Source:Pharmacological Research, 102177.[1]

    • URL:[Link]

    • Relevance: Contextualizes the biological relevance of cyclohexane-acetic acid scaffolds.

Sources

Application Note: Kinetic Profiling & Process Optimization for the Esterification of 2-(1-Methylcyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

The Steric Challenge

The esterification of 2-(1-Methylcyclohexyl)acetic acid (CAS: 14352-58-0) presents a classic problem in physical organic chemistry:


-branching steric hindrance . Unlike simple acetic acid derivatives, this molecule features a quaternary carbon at the 

-position relative to the carbonyl group.

While the


-carbon is a methylene group (

), the adjacent bulky 1-methylcyclohexyl ring creates a "neopentyl-like" steric environment. This does not prevent reaction (as seen in

-quaternary systems like pivalic acid), but it significantly retards the formation of the tetrahedral intermediate during the rate-determining step of the

mechanism.
Scope of this Guide

This application note provides a validated protocol for determining the reaction kinetics (


, 

) of this specific substrate. It moves beyond standard "cookbook" chemistry to provide a rigorous framework for process optimization, ensuring reproducible scale-up in drug development contexts.

Part 2: Mechanistic Theory & Visualization

The acid-catalyzed esterification follows the


 mechanism  (Acid-catalyzed, Acyl cleavage, Bimolecular). The critical energy barrier is the nucleophilic attack of the alcohol on the protonated carbonyl.
Reaction Pathway & Steric Map

The following diagram illustrates the reaction pathway and highlights the specific steric clashes (indicated in red) that increase the Activation Energy (


).

ReactionPathway Reactant Reactant: This compound Protonation Step 1: Protonation (Fast Equilibrium) Reactant->Protonation + H+ TS Transition State (Tetrahedral Intermediate) Protonation->TS + R-OH (RDS) Product Product: Ester + Water TS->Product - H2O, - H+ StericBulk STERIC CLASH: Beta-Quaternary Center blocks nucleophile approach StericBulk->TS Increases ΔG‡

Figure 1: Mechanistic pathway highlighting the rate-determining step (RDS) where the beta-quaternary center exerts steric repulsion against the incoming alcohol.

Part 3: Experimental Protocol (Kinetic Determination)

Objective: Determine the pseudo-first-order rate constant (


) and activation energy (

) to optimize reactor residence time.
Materials & Equipment
  • Substrate: this compound (>98% purity).

  • Reagent: Methanol (anhydrous) or Ethanol (absolute). Note: Methanol is faster due to smaller size.

  • Catalyst:

    
     (98%) or p-Toluenesulfonic acid (pTSA).
    
  • Internal Standard: Dodecane (inert, high boiling point).

  • Apparatus: 3-neck flask, reflux condenser, temperature probe, sampling port.

Kinetic Run Workflow

This protocol uses a Method of Initial Rates approach under pseudo-first-order conditions (Alcohol in large excess).

Step-by-Step Procedure:

  • Preparation:

    • Dissolve 10.0 mmol of Substrate and 1.0 mmol of Dodecane (Internal Standard) in 40 mL of Alcohol.

    • Equilibrate the mixture to the target temperature (e.g.,

      
      ) using an oil bath.
      
  • Initiation:

    • Add Catalyst (e.g., 1.0 mmol

      
      ) rapidly.
      
    • Start Timer (

      
      ). 
      
  • Sampling (Critical for Accuracy):

    • Withdraw 0.5 mL aliquots at defined intervals:

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquot into a vial containing 1 mL of saturated

      
       and 1 mL of Ethyl Acetate.
      
    • Why: Bicarbonate neutralizes the catalyst instantly, "freezing" the reaction time.

  • Extraction:

    • Vortex for 30 seconds. Allow layers to separate.

    • Transfer the organic (top) layer to a GC vial.

Analytical Method (GC-FID)
  • Column: DB-5 or equivalent non-polar capillary column.

  • Inlet:

    
    , Split 20:1.
    
  • Oven:

    
     (hold 1 min) 
    
    
    
    
    
    to
    
    
    .
  • Detection: FID at

    
    .
    

Part 4: Data Analysis & Calculation

Calculating Conversion

Use the Internal Standard (IS) method to correct for injection variability.



(Determine RF from a t=0 standard mixture).

Calculate concentration at time


:


Determining Rate Constants ( )

Under pseudo-first-order conditions (Alcohol


 Acid), plot:


  • Slope:

    
     (
    
    
    
    )
  • Linearity:

    
     confirms first-order kinetics w.r.t the acid.
    
Arrhenius Parameters ( )

Perform the kinetic run at three temperatures (e.g.,


).
Plot 

vs.

(Kelvin).

[1]
  • Slope:

    
    
    
  • Intercept:

    
    
    

Expected Values: Based on neopentyl-type systems, expect


 in the range of 65–75 kJ/mol , significantly higher than unhindered acetic acid (~55 kJ/mol).

Part 5: Process Optimization Logic

The following decision tree helps select the optimal synthesis strategy based on the kinetic data derived above.

OptimizationLogic Start Analyze Kinetic Data (k_obs at 60°C) Fast k_obs > 10^-3 s^-1 (Fast Reaction) Start->Fast Low Steric Impact Slow k_obs < 10^-4 s^-1 (Slow Reaction) Start->Slow High Steric Impact Standard Standard Protocol: Reflux with pTSA (1-2%) Time: 2-4 hours Fast->Standard Intensified Intensified Protocol: Requires Water Removal Slow->Intensified DeanStark Azeotropic Distillation (Dean-Stark Trap) Solvent: Toluene Intensified->DeanStark Scalable/Green Chemical Chemical Activation (Steglich: DCC/DMAP) or Acid Chloride route Intensified->Chemical High Value/Small Scale

Figure 2: Process decision matrix. For this compound, the "Slow Reaction" path is most likely, necessitating water removal strategies.

Part 6: Troubleshooting & Critical Controls

ParameterObservationCorrective ActionMechanism
Non-Linear Kinetics

on ln plot
Check water content in alcohol.Water inhibits protonation of carbonyl (Levelling effect).
Induction Period Slow startIncrease catalyst loading.Steric bulk may hinder initial protonation equilibrium.
By-products Extra GC peaksLower Temp, extend time.Elimination (E1) of the acetic acid side chain is rare but possible at

.
Incomplete Conversion Equilibrium plateauUse Dean-Stark or Molecular Sieves.Equilibrium constant (

) is not favorable; water must be removed.

References

  • Liu, Y. et al. (2006). Kinetics of Esterification of Acetic Acid with Methanol in the Presence of Sulfuric Acid. Chinese Journal of Chemical Engineering. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Section 16-65 on Steric Effects in Esterification). Link

  • Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society.

    
     for neopentyl systems). Link
    
  • ThermoFisher Scientific. (2023). Gas Chromatography Troubleshooting Guide. Link

Sources

Application Note: Scalable Synthesis of 2-(1-Methylcyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 2-(1-Methylcyclohexyl)acetic acid (CAS: 14352-58-0) . This motif—a gem-disubstituted cyclohexane ring with an acetic acid tail—is a critical pharmacophore in neuroactive drug discovery (analogous to Gabapentin/Pregabalin scaffolds) and a high-value intermediate in the fragrance industry.

The Engineering Challenge

Synthesizing quaternary carbon centers on a cyclohexane ring presents significant steric challenges.

  • Direct Alkylation Failure: Direct alkylation of cyclohexylacetic acid esters typically yields a mixture of regioisomers and poly-alkylated products.

  • Grignard Limitations: Formation of tertiary Grignard reagents from 1-halo-1-methylcyclohexane is prone to elimination (E2) side reactions.

  • Safety Constraints: The classic Arndt-Eistert homologation requires diazomethane, which is non-viable for multi-kilogram scale-up due to explosion hazards.

The Solution: Modified Reformatsky Protocol

We utilize a Modified Reformatsky Reaction followed by dehydration and hydrogenation. This route is selected for its:

  • Chemo-selectivity: Zinc enolates are less basic than Lithium enolates, preventing enolization of the hindered ketone.

  • Scalability: Avoids cryogenic conditions and high-pressure hazardous gases.

  • Atom Economy: High recovery of solvents and zinc salts.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the target molecule into 1-methylcyclohexan-1-one and ethyl bromoacetate .

Retrosynthesis Target Target: This compound Inter1 Intermediate 1: Ethyl 2-(1-methylcyclohexyl)acetate Target->Inter1 Hydrolysis Inter2 Intermediate 2: Ethyl 2-(1-methylcyclohex-1-enyl)acetate Inter1->Inter2 Hydrogenation Inter3 Intermediate 3: Ethyl 2-(1-hydroxy-1-methylcyclohexyl)acetate Inter2->Inter3 Dehydration Start Starting Materials: 1-Methylcyclohexanone + Ethyl Bromoacetate Inter3->Start Reformatsky (Zn, TMSCl)

Figure 1: Retrosynthetic logic flow. The quaternary center is established in the first step (Reformatsky), bypassing steric issues associated with


 attacks.

Detailed Experimental Protocols

Step 1: The Reformatsky Reaction (Critical Step)

Establishment of the Quaternary Carbon

Principle: The reaction between 1-methylcyclohexanone and the zinc enolate of ethyl bromoacetate. Critical Process Parameter (CPP): Activation of Zinc.[1] Standard zinc dust often possesses an oxide layer that inhibits initiation. We use TMSCl (Trimethylsilyl chloride) for in-situ activation.

Materials Table
ReagentCASEquiv.[2]MWDensityAmount (100g Scale)
1-Methylcyclohexanone 583-60-81.0112.170.914100.0 g (0.89 mol)
Ethyl bromoacetate 105-36-21.2166.991.506178.5 g
Zinc Dust (Activated) 7440-66-61.565.38-87.4 g
TMSCl 75-77-40.05108.640.8564.8 g
THF (Anhydrous) 109-99-9---800 mL
Protocol
  • Activation: In a 2L 3-neck flask equipped with a reflux condenser, N2 inlet, and mechanical stirrer, charge Zinc dust (87.4 g) and dry THF (400 mL). Add TMSCl (4.8 g) and stir vigorously at room temperature for 15 minutes. Observation: The grey suspension should brighten slightly.

  • Initiation: Heat the mixture to 40°C. Add approximately 10% of the Ethyl bromoacetate (18 g). An exotherm or slight foaming indicates initiation.

  • Addition: Mix the remaining Ethyl bromoacetate with 1-Methylcyclohexanone in the remaining THF (400 mL). Add this solution dropwise to the zinc suspension over 90 minutes, maintaining internal temperature between 50-60°C (controlled reflux).

    • Note: If the reaction becomes too vigorous, stop addition and cool with a water bath.

  • Completion: After addition, reflux for 2 hours.

    • IPC (In-Process Control): TLC (Hexane/EtOAc 9:1) or GC-FID should show <2% residual ketone.

  • Quench: Cool to 0°C. Hydrolyze carefully with 10% H2SO4 (500 mL). Caution: Hydrogen gas evolution.

  • Workup: Separate layers. Extract aqueous layer with MTBE (2 x 200 mL). Combine organics, wash with sat.[1][3] NaHCO3, brine, and dry over MgSO4.

  • Output: Concentrate in vacuo to yield Ethyl 2-(1-hydroxy-1-methylcyclohexyl)acetate as a viscous oil. Yield target: 85-90%.

Step 2: Dehydration

Formation of the Endocyclic Double Bond

Principle: Acid-catalyzed elimination of the tertiary alcohol.

Protocol
  • Dissolve the crude hydroxy ester from Step 1 in Toluene (500 mL).

  • Add p-Toluenesulfonic acid monohydrate (pTsOH) (1.5 mol%).

  • Equip flask with a Dean-Stark trap .

  • Reflux until water collection ceases (approx. 3-4 hours).

  • Workup: Wash cooled toluene solution with sat. NaHCO3 and brine.

  • Output: Concentrate to yield Ethyl 2-(1-methylcyclohex-1-enyl)acetate (mixture of isomers, predominantly endo).

Step 3: Hydrogenation & Hydrolysis

Final Scaffold Assembly

Principle: Catalytic hydrogenation saturates the alkene, followed by saponification.

Protocol
  • Hydrogenation: Charge the alkene ester into a hydrogenation vessel (Parr shaker or autoclave). Add MeOH (500 mL) and 5% Pd/C (2 wt% loading).

  • Pressurize to 3 bar (45 psi) H2. Shake/Stir at RT for 6 hours.

    • IPC: GC-MS to confirm disappearance of alkene signal.

  • Filter through Celite to remove catalyst.

  • Hydrolysis: To the filtrate, add NaOH (2.0 equiv, dissolved in min. water). Stir at 50°C for 2 hours.

  • Isolation: Evaporate MeOH. Acidify the aqueous residue with conc. HCl to pH 1.

  • Crystallization: The product, This compound , typically precipitates as a white solid. Recrystallize from Hexane/Ethyl Acetate if necessary.

Process Logic & Troubleshooting (Decision Tree)

Troubleshooting Start Step 1: Reformatsky Initiation Check1 Did exotherm occur upon 10% addition? Start->Check1 Action1 Proceed with dropwise addition Check1->Action1 Yes Action2 Add Iodine crystal or heat to 60°C Check1->Action2 No Step2 Step 2: Dehydration Action1->Step2 Check2 Is reaction slow? Step2->Check2 Action3 Check Dean-Stark (Water removal is critical) Check2->Action3 Yes

Figure 2: Operational decision matrix for critical process steps.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite crystalline solid
Purity HPLC (C18, ACN/H2O)> 98.5%
Identity 1H-NMR (CDCl3)

0.95 (s, 3H, Me), 1.45 (m, 10H, Ring), 2.25 (s, 2H, CH2-CO), 11.5 (br, 1H, COOH)
Melting Point Capillary65 - 67°C

References

  • Reformatsky Reaction Mechanism & Scope

    • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Activation of Zinc with TMSCl

    • Picotin, G., & Miginiac, P. (1987). Activation of Zinc by Trimethylchlorosilane. Journal of Organic Chemistry, 52(21), 4796-4798.
  • Synthesis of 1-Methylcyclohexylacetic Acid Derivatives (Bott Reaction Context)

    • Bott, K. (1973). Carbonylation of 1-Methylcyclohexanol.
  • Scale-Up Considerations for Gem-Disubstituted Acids

    • Organic Process Research & Development (General guidelines on handling zinc waste and exotherms).

Disclaimer: This protocol involves hazardous chemicals (THF, strong acids, pressurized Hydrogen). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Strategic Utilization of 2-(1-Methylcyclohexyl)acetic Acid in Medicinal Chemistry

[1]

Executive Summary

2-(1-Methylcyclohexyl)acetic acid is a specialized gem-disubstituted cyclohexane scaffold used in medicinal chemistry to modulate lipophilicity, restrict conformational flexibility, and probe pharmacophoric requirements.[1] Structurally, it represents the des-amino lipophilic analogue of the blockbuster neuropathic pain drug Gabapentin .[1]

This application note details the strategic use of this moiety as a negative control probe in gabapentinoid research, a steric shield against metabolic hydrolysis, and a hydrophobic spacer in fragment-based drug design (FBDD).[1] We provide a validated synthetic protocol via Arndt-Eistert homologation and a comparative analysis of its physicochemical properties against standard bioisosteres.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The gem-dimethyl effect (Thorpe-Ingold effect) is a well-known principle in medicinal chemistry to lock conformations. This compound extends this by incorporating the "gem" substitution within a lipophilic cycle, offering a unique balance of bulk and hydrophobicity.[1]

PropertyValueRelevance in Drug Design
CAS Number 14352-58-0Unique identifier for sourcing and database searches.[1]
Formula C9H16O2Low molecular weight (156.22 g/mol ), ideal for Fragment-Based Drug Design (FBDD).[1]
cLogP ~2.9Significantly more lipophilic than Gabapentin (cLogP ~ -1.1), facilitating membrane permeability.[1]
pKa ~4.8 (COOH)Typical carboxylic acid; exists as an anion at physiological pH.[1]
Topology Gem-disubstitutedInduces a "kink" in the side chain, restricting rotation and favoring specific bioactive conformations.[1]

Medicinal Chemistry Applications

Probing the Gabapentinoid Pharmacophore

The most critical application of this compound is its role as a structural probe for the

1
  • Mechanism: Gabapentin requires a zwitterionic state (amino group + carboxylate) to bind to the leucine/isoleucine/valine binding site of the

    
     subunit [1].[1]
    
  • Application: By replacing the aminomethyl group of Gabapentin with a methyl group, this compound retains the steric bulk and the carboxylic acid pharmacophore but lacks the essential cationic amine.[1]

  • Outcome: This molecule serves as a negative control .[1] If a biological response is observed with this analogue, it indicates the mechanism is independent of the classic Gabapentin binding site, suggesting off-target effects or a novel hydrophobic binding pocket.[1]

Steric Shielding & Metabolic Stability

In lead optimization, metabolically labile esters or amides can be stabilized by increasing steric hindrance around the carbonyl carbon.[1]

  • Strategy: Replacing a linear alkyl chain with the bulky (1-methylcyclohexyl)methyl group blocks hydrolytic enzymes (esterases/amidases) from attacking the carbonyl.[1]

  • Use Case: It is used as a "cap" for amines in GPCR antagonist design, where a large lipophilic group is needed to fill a hydrophobic pocket while resisting oxidative metabolism (due to the quaternary carbon at C1 preventing hydroxylation).

Peptidomimetics

The molecule acts as a constrained

1


Validated Synthetic Protocol

While simple esters can be made via alkylation, the high steric hindrance of the quaternary center makes direct nucleophilic substitution on the ring difficult. The most robust research-scale synthesis is the Arndt-Eistert Homologation starting from commercially available 1-methylcyclohexanecarboxylic acid.[1]

Protocol: Arndt-Eistert Homologation[1]

Objective: Synthesis of this compound from 1-methylcyclohexanecarboxylic acid.

Reagents:
  • Starting Material: 1-Methylcyclohexanecarboxylic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl

    
    ) (1.5 eq)[1]
    
  • Diazomethane (CH

    
    N
    
    
    ) (excess, ethereal solution) [Warning: Explosive/Toxic] [1]
  • Silver Oxide (Ag

    
    O) or Silver Benzoate (Catalyst)[1]
    
  • Solvents: Dichloromethane (DCM), THF, Water.[1]

Step-by-Step Methodology:
  • Acid Chloride Formation:

    • Dissolve 1-methylcyclohexanecarboxylic acid (10 mmol) in anhydrous DCM (20 mL).

    • Add SOCl

      
       (15 mmol) dropwise at 0°C under N
      
      
      . Add a catalytic drop of DMF.[1]
    • Reflux for 2 hours.[1][2] Evaporate volatiles under reduced pressure to yield the crude acid chloride.[1]

  • Diazoketone Formation:

    • Safety Note: Perform in a specialized hood with a blast shield. Do not use ground glass joints.[1]

    • Dissolve the crude acid chloride in anhydrous ether.[1]

    • Slowly add to a solution of excess diazomethane in ether at 0°C.

    • Stir at room temperature for 1 hour. Verify formation of the diazoketone (yellow) by TLC.[1]

    • Note: The quaternary center stabilizes the intermediate, preventing some side reactions.

  • Wolff Rearrangement:

    • Dissolve the diazoketone in a THF/Water (9:1) mixture.

    • Add Ag

      
      O (0.1 eq) and shield from light.[1]
      
    • Sonicate or warm to 50°C. Nitrogen gas evolution indicates the rearrangement is proceeding.[1]

    • The carbene intermediate rearranges to the ketene, which is trapped by water to form the target acid.

  • Workup & Purification:

    • Filter off the silver catalyst.[1]

    • Acidify the filtrate with 1M HCl.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Dry over Na

      
      SO
      
      
      and concentrate.
    • Purification: Recrystallization from Hexanes/EtOAc is preferred over chromatography due to the high lipophilicity.[1]

Visualizations

Synthesis Workflow (Arndt-Eistert)

This diagram illustrates the carbon-chain extension preserving the quaternary center.[1]

SynthesisRouteStart1-Methylcyclohexane-carboxylic acidStep1Acid Chloride(Activation)Start->Step1SOCl2, RefluxStep2Diazoketone(Intermediate)Step1->Step2CH2N2, Et2OStep3Ketene(Wolff Rearrangement)Step2->Step3Ag2O, -N2End2-(1-Methylcyclohexyl)-acetic acidStep3->EndH2O (Trap)

Caption: Figure 1. Arndt-Eistert homologation pathway for synthesizing the target acid while maintaining steric integrity of the quaternary carbon.[1]

Pharmacophore Comparison: Gabapentin vs. Methyl Analogue

This logic map demonstrates why this molecule is the perfect "Negative Control" for Gabapentin studies.[1]

SAR_LogicGabapentinGABAPENTIN(Active Drug)ZwitterionZwitterionic Character(Essential for α2δ binding)Gabapentin->ZwitterionHas NH2 & COOHStericBulkSteric Bulk(Cyclohexane Ring)Gabapentin->StericBulkYesBindingα2δ Subunit BindingGabapentin->BindingStrong AffinityMethylAnalogMETHYL ANALOGUE(Target Molecule)MethylAnalog->ZwitterionNO (Lacks NH2)LipophilicityLipophilicity (LogP)Membrane CrossingMethylAnalog->LipophilicityHigh (Hydrophobic)MethylAnalog->StericBulkYes (Identical)MethylAnalog->BindingNo Binding(Negative Control)Zwitterion->BindingRequired

Caption: Figure 2.[1] SAR logic demonstrating the use of this compound to validate the necessity of the amino group in Gabapentinoids.

References

  • Gee, N. S., et al. (1996).[1] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry.

  • Organic Syntheses. (1968).[1] "1-Methylcyclohexanecarboxylic Acid."[1] Org.[1][3] Synth. 48, 105.[1] (Precursor Synthesis).[1][4]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] (Discussion on Bioisosteres and Ring Constraints).

  • PubChem Compound Summary. (2025). "this compound."[1][5][6] National Center for Biotechnology Information.[1] [1]

  • Bryans, J. S., et al. (1998).[1] "Identification of novel ligands for the Gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry. (Contextual SAR).

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidation of 2-(1-Methylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 2-(1-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific amide bond formation. The sterically hindered nature of this compound presents unique challenges in achieving high-yield and high-purity amidation. This resource offers field-proven insights and evidence-based protocols to navigate these complexities successfully.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the amidation of this compound, providing concise and actionable answers based on established chemical principles.

Q1: What are the primary challenges in the amidation of the sterically hindered this compound?

The primary challenge stems from steric hindrance around the carboxylic acid group. The bulky 1-methylcyclohexyl group impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the reaction rate and potentially leading to lower yields and incomplete reactions.[1][2] Overcoming this requires careful selection of highly reactive coupling reagents and optimization of reaction conditions to favor amide bond formation.

Q2: Which coupling reagents are most effective for this type of sterically hindered amidation?

For challenging substrates like this compound, powerful uronium or phosphonium salt-based coupling reagents are generally recommended over standard carbodiimides like DCC or EDC.[1] Reagents such as HATU, HBTU, or COMU are more reactive and can often overcome the steric barriers.[1][3] COMU is a particularly advantageous choice as it is not explosive, has high solubility, and its byproducts are water-soluble, simplifying purification.[4]

Q3: What role do additives like HOBt or HOAt play, and are they necessary?

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for two main reasons: they suppress side reactions and minimize racemization if chiral centers are present.[1][3][5] They react with the activated carboxylic acid to form a more stable active ester intermediate, which then reacts with the amine. For sterically hindered systems, their inclusion is highly recommended to improve reaction efficiency and purity.

Q4: What are the optimal solvent and temperature conditions for this amidation?

Polar aprotic solvents are generally the best choice for amidation reactions as they can solubilize the reagents and intermediates. N,N-Dimethylformamide (DMF) is a common and effective solvent.[4] Dichloromethane (DCM) can also be used.[6] Regarding temperature, reactions are often started at 0°C during the addition of reagents to control any initial exotherm and then allowed to warm to room temperature.[7] For particularly stubborn reactions, gentle heating may be necessary to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.[8]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[9] By spotting the reaction mixture alongside the starting carboxylic acid and amine, you can visually track the consumption of starting materials and the formation of the amide product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q6: What is the recommended workup and purification procedure?

A typical workup involves quenching the reaction with water or a mild aqueous acid (like citric acid) and then extracting the product into an organic solvent such as ethyl acetate.[7][9] The organic layer is then washed sequentially with a mild acid to remove unreacted amine and any basic byproducts, followed by a mild base (like sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts.[9] Finally, a brine wash is used to remove residual water. The crude product can then be purified by column chromatography on silica gel.

II. Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the amidation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Insufficient activation of the carboxylic acid: The coupling reagent may be old or degraded. The chosen reagent may not be powerful enough for the sterically hindered substrate.[8]- Use a fresh batch of a high-reactivity coupling reagent like HATU, HCTU, or COMU.[3][8] - Consider switching to a more powerful reagent if using a standard carbodiimide.[1]
Poorly nucleophilic amine: The amine may be protonated (e.g., used as a hydrochloride salt without sufficient base) or electronically deactivated.[1]- Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA or triethylamine) is added to liberate the free amine from its salt.[1][8] - For electron-deficient amines, consider increasing the reaction temperature or using a more forceful activation method.[8]
Steric Hindrance: The bulky nature of both the carboxylic acid and potentially the amine is preventing an effective reaction.[1][2]- Increase the reaction temperature and/or reaction time.[8] - Consider using a less sterically hindered coupling reagent if possible.
Presence of water: Moisture can hydrolyze the activated carboxylic acid intermediate.[1]- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Multiple Unidentified Byproducts Side reactions of the coupling reagent: Some coupling reagents can lead to the formation of side products.- Ensure the correct stoichiometry of reagents is used. An excess of the coupling reagent can sometimes lead to side reactions. - The use of additives like HOBt or HOAt can help minimize side reactions.[3][5]
Decomposition of starting materials or product: The reaction conditions may be too harsh.- If heating, try running the reaction at a lower temperature for a longer duration. - Ensure the pH of the reaction is controlled, as highly acidic or basic conditions can cause degradation.
Unreacted Starting Material Remains Incomplete reaction: The reaction may not have reached equilibrium or is proceeding very slowly.- Increase the reaction time. - Consider a "double coupling" strategy, where a second portion of the coupling reagent and activated acid is added after a few hours.[11] - Gently heat the reaction mixture.
Poor solubility of reagents: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.- Choose a solvent in which all reagents are fully soluble.[1] Mixed solvent systems can sometimes be beneficial.[3]

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the amidation of this compound using a robust coupling agent.

Protocol 1: Amidation using HATU as the Coupling Reagent

This protocol is designed for a standard small-scale laboratory synthesis.

Materials:

  • This compound

  • Amine of choice

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M Citric Acid solution

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

    • Add the amine (1.1 eq) to the solution.

    • Add HATU (1.2 eq) to the reaction mixture.

    • Cool the flask to 0°C in an ice bath.

  • Reagent Addition and Reaction:

    • Slowly add DIPEA (2.5 eq) to the cooled, stirring solution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M Citric Acid solution (2x)

      • Water (1x)

      • Saturated Sodium Bicarbonate solution (2x)

      • Brine (1x)

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Visualization of the Amidation Workflow

The following diagram illustrates the general workflow for the amidation of this compound.

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Acid & Amine in Anhydrous DMF cool Cool to 0°C reagents->cool add_reagents Add HATU & Slowly Add DIPEA cool->add_reagents react Warm to RT Stir 4-16h add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with EtOAc & Aqueous Washes monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for the amidation reaction.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the amidation process.

Troubleshooting_Tree start Low Conversion? check_reagents Are Coupling Reagent & Base Fresh? start->check_reagents check_conditions Reaction Conditions (Temp, Time) Sufficient? check_reagents->check_conditions Yes replace_reagents Use Fresh Reagents check_reagents->replace_reagents No check_amine Is Amine a Free Base? check_conditions->check_amine Yes optimize_conditions Increase Temp/Time check_conditions->optimize_conditions No consider_sterics Consider Steric Hindrance check_amine->consider_sterics Yes add_base Add Non-nucleophilic Base check_amine->add_base No stronger_reagent Switch to More Powerful Coupling Reagent consider_sterics->stronger_reagent High

Caption: Decision tree for troubleshooting low reaction conversion.

IV. References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 15, 2026.

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?. Retrieved February 15, 2026.

  • Benchchem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. Retrieved February 15, 2026.

  • Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Retrieved February 15, 2026.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved February 15, 2026.

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 15, 2026.

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 15, 2026.

  • Benchchem. (n.d.). Technical Support Center: Optimization of Amidation Reactions. Retrieved February 15, 2026.

  • Benchchem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Retrieved February 15, 2026.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved February 15, 2026.

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved February 15, 2026.

  • Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved February 15, 2026.

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved February 15, 2026.

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved February 15, 2026.

  • MDPI. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved February 15, 2026.

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved February 15, 2026.

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 15, 2026.

  • PubChem. (n.d.). 2-[1-(aminomethyl)cyclohexyl]acetic acid;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol. Retrieved February 15, 2026.

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved February 15, 2026.

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved February 15, 2026.

  • PubChem. (n.d.). This compound. Retrieved February 15, 2026.

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved February 15, 2026.

  • ChemScene. (n.d.). This compound. Retrieved February 15, 2026.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 15, 2026.

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. Retrieved February 15, 2026.

  • Sigma-Aldrich. (n.d.). 2-[1-(aminomethyl)cyclohexyl]acetic acid hydrochloride. Retrieved February 15, 2026.

  • Pharmaffiliates. (n.d.). 2-(1-((2-(1-(Aminomethyl)cyclohexyl)acetamido)methyl)cyclohexyl)acetic Acid. Retrieved February 15, 2026.

Sources

purification techniques for 2-(1-Methylcyclohexyl)acetic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(1-Methylcyclohexyl)acetic Acid

Product ID: MCA-Series (CAS: 14352-58-0) Support Level: Tier 3 (Advanced Research & Process Development)[1]

Technical Overview & Molecule Profile

Welcome to the Technical Support Hub for This compound . This guide addresses the specific purification challenges associated with this gem-disubstituted cyclohexane derivative. Unlike simple linear acids, the steric bulk at the C1 position creates unique solubility and crystallization behaviors that require tailored protocols.[1]

PropertySpecification / Behavior
Structure Cyclohexane ring with a methyl and acetic acid moiety at C1 (Quaternary Carbon).[1]
pKa

(Typical for aliphatic carboxylic acids).[1]
Physical State Low-melting solid or viscous oil (depending on purity/isomers).[1]
Major Impurities 1-Methylcyclohexanol (starting material), endo/exo-alkene dehydration byproducts, neutral esters.[1]
Solubility High in organic solvents (DCM, EtOAc); Low in water; Variable in Hexanes.[1]

Tier 1: Acid-Base Extraction (The Foundation)[1]

Issue: "My crude product contains significant neutral organic impurities (unreacted ketone/alcohol)." Solution: A modified acid-base swing.[1] Due to the lipophilic nature of the cyclohexyl ring, standard extractions often suffer from emulsion formation or incomplete phase separation.[1]

Protocol:

  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    )  or MTBE .[1] Avoid DCM if possible, as it promotes emulsions with this specific lipid-like acid.[1]
    
  • Basification: Extract with 1M NaOH (3x).

    • Critical Step: The steric hindrance at C1 does not prevent salt formation, but the lipophilicity means the sodium salt may act as a surfactant.[1] Do not shake vigorously; invert gently.

  • Wash: Wash the combined aqueous basic layer with fresh Ether (2x) to remove trapped neutral impurities (ketones/alcohols).[1]

  • Acidification: Cool the aqueous layer to

    
     and acidify slowly with 6M HCl  to pH < 2.
    
    • Observation: The product will likely oil out initially before solidifying (if solid) or remain a distinct oil layer.[1]

  • Re-extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).[1]

  • Drying: Dry over

    
     and concentrate.
    

Visual Workflow (Acid-Base Logic):

ExtractionWorkflow Start Crude Mixture (Acid + Neutrals) Solvent Dissolve in MTBE Start->Solvent BaseAdd Add 1M NaOH (pH > 12) Solvent->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Neutrals/Impurities) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Product as Na-Salt) PhaseSep->AqLayer Bottom Layer Discard Discard to Waste OrgLayer->Discard Wash Wash with MTBE AqLayer->Wash Acidify Acidify with 6M HCl (pH < 2) Wash->Acidify FinalExtract Extract into EtOAc & Concentrate Acidify->FinalExtract

Caption: Optimized Acid-Base Swing for Lipophilic Acids. Note the intermediate wash step to remove neutral lipophilic impurities.[1]

Tier 2: Crystallization & "Oiling Out" Management[1]

Issue: "The product separates as an oil rather than crystals, even after cooling." Diagnosis: This is the "Oiling Out" phenomenon, common with 1,1-disubstituted cyclohexane derivatives due to their low melting points and high entropy of fusion (flexible ring).[1]

Troubleshooting Matrix:

MethodSolvent SystemProtocol Notes
Standard Recrystallization Hexane (or Pentane)Dissolve in minimum warm hexane (

).[1] Cool very slowly to

. If oil appears, reheat until clear and add a seed crystal.
Two-Solvent System EtOAc / Hexane Dissolve in min.[1] EtOAc.[1][2][3] Add Hexane dropwise until turbidity persists.[1] Clear with one drop of EtOAc.[1] Cool to

.
Low-Temp Trituration Pentane If product is a viscous oil, cover with pentane and freeze at

(Dry ice/acetone).[1] Scratch the flask to induce nucleation.[1]

Advanced Tip: The "Seeding" Loop If you lack seed crystals:

  • Take 5% of your oil.[1]

  • Dissolve in minimal pentane.

  • Freeze at

    
     and scratch vigorously with a glass rod.
    
  • Once a single crystal forms, use it to seed the main batch at

    
    .[1]
    

Tier 3: Chromatographic Purification

Issue: "I need >99.5% purity for biological assays, but trace isomers persist." Solution: Reverse Phase HPLC or Flash Chromatography.[1]

Method Development Parameters:

  • Stationary Phase: C18 (Octadecyl) is essential.[1] The hydrophobic cyclohexyl group interacts strongly here.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

    • Why? You must suppress ionization.[1] At neutral pH, the acid deprotonates (

      
      ), eluting too fast with peak tailing.[1]
      
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient: Start high organic (e.g., 50% B) due to lipophilicity.[1]

Gradient Table (Typical):

Time (min) % A (Water+FA) % B (ACN+FA) Note
0.0 60 40 Equilibration
2.0 60 40 Injection hold
15.0 5 95 Linear Ramp

| 20.0 | 5 | 95 | Wash |[1]

FAQ: Specific Troubleshooting Scenarios

Q: My NMR shows a doublet at


 5.2 ppm. What is it? 
A:  This indicates the presence of the endo-cyclic alkene impurity .[1] This results from the dehydration of the intermediate alcohol during synthesis.[1]
  • Fix: This is difficult to separate by extraction.[1] Use Silver Nitrate (

    
    ) impregnated silica gel chromatography , which selectively retards the alkene, or perform a mild hydrogenation (
    
    
    
    ) to convert the impurity into the saturated analog (though this changes the product structure, so only use if the saturated analog is the goal or if the impurity is the exo isomer).[1]

Q: The product smells like vinegar even after drying. A: Acetic acid (solvent) or trace hydrolysis byproducts are trapped in the crystal lattice.[1]

  • Fix: Azeotropic distillation.[1] Dissolve the product in Toluene and rotary evaporate. Repeat 3x. Toluene forms an azeotrope with acetic acid, pulling it out.[1]

Q: Can I distill this product? A: Yes, but only under High Vacuum (< 1 mmHg) .

  • Warning: The quaternary carbon makes the molecule thermally stable, but the acetic acid side chain can undergo thermal decarboxylation at very high temperatures (>200°C).[1] Keep the bath temperature below 150°C.

Decision Logic for Purification Strategy

PurificationLogic Start Crude Product CheckPurity Check Purity (NMR/HPLC) Start->CheckPurity IsSolid Is it Solid? CheckPurity->IsSolid SolidPath Recrystallization (Hexane/EtOAc) IsSolid->SolidPath Yes OilPath High Vac Distillation (<1 mmHg) IsSolid->OilPath No (Oil) CheckImpurity Impurity Type? SolidPath->CheckImpurity OilPath->CheckImpurity NeutralImp Neutral Organics (Ketones) CheckImpurity->NeutralImp Neutrals IonicImp Isomers/Alkenes CheckImpurity->IonicImp Closely Eluting ActionExtract Acid-Base Extraction (Tier 1) NeutralImp->ActionExtract ActionColumn Reverse Phase C18 (Tier 3) IonicImp->ActionColumn

Caption: Decision Matrix for selecting the appropriate purification tier based on physical state and impurity profile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for carboxylic acid purification protocols).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Techniques for handling low-melting solids and "oiling out").[1]

  • PubChem Compound Summary. (2024). This compound (CID 13697885).[1][4] National Center for Biotechnology Information. (Physical properties and identifiers). [1]

  • Dolan, T., et al. (2018).[1] Purification of Lipophilic Carboxylic Acids via pH-Swing Extraction. Journal of Chemical Education. (General methodology for lipophilic acid extraction).

Sources

side-product formation in 2-(1-Methylcyclohexyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1-Methylcyclohexyl)acetic Acid Synthesis

Topic: Troubleshooting Side-Product Formation & Process Optimization Document ID: TSC-2025-MCA-01 Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary: The Steric Challenge

Synthesizing This compound (CAS: 14352-58-0) presents a classic challenge in organic synthesis: constructing a bond adjacent to a quaternary carbon.[1] The steric bulk of the gem-disubstituted C1 position creates a high energy barrier for nucleophilic attacks, often diverting the reaction pathway toward elimination or rearrangement rather than the desired substitution or homologation.

This guide focuses on the most robust synthetic route: the Arndt-Eistert Homologation of 1-methylcyclohexanecarboxylic acid.[1] While reliable, this pathway is prone to specific "exit ramp" side reactions driven by the stability of the tertiary carbocation and the reactivity of the diazo intermediate.

Diagnostic Workflow: Reaction Pathway & Impurity Profile

The following diagram maps the critical nodes where the synthesis often fails. Use this to identify where your specific side product is originating.[1]

G Start 1-Methylcyclohexane- carboxylic Acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2 / (COCl)2 Diazo α-Diazoketone AcidCl->Diazo CH2N2 (Excess) Elim Side Product A: 1-Methylcyclohexene (Elimination) AcidCl->Elim Overheating or Lewis Acid Chloro Side Product B: Chloromethyl Ketone AcidCl->Chloro HCl (Insufficient Base) Ketene Ketene Intermediate Diazo->Ketene Ag(I), Heat/Light (Wolff Rearrangement) Azine Side Product C: Azines / Dimers Diazo->Azine Acidic pH or Thermal decomp Target TARGET: 2-(1-Methylcyclohexyl) acetic Acid Ketene->Target H2O (Nucleophile) Insert Side Product D: Solvent Insertion (e.g., Methoxy ester) Ketene->Insert Alcohol Solvent

Figure 1: Critical control points in the Arndt-Eistert homologation. Red dashed lines indicate failure modes.

Troubleshooting Guide: FAQs & Solutions

Issue 1: "I see a large non-polar peak in my crude Acid Chloride. Is it unreacted starting material?"

Diagnosis: It is likely 1-Methylcyclohexene .[1] Mechanism: The quaternary carbon at C1 stabilizes a tertiary carbocation. During acid chloride formation (using SOCl₂ or Oxalyl Chloride), if the reaction temperature is too high or if the HCl by-product is not removed, the system favors E1 elimination over the desired acyl substitution. Corrective Action:

  • Switch Reagent: Use Oxalyl Chloride with a catalytic amount of DMF at 0°C to Room Temp .[1] Avoid refluxing with thionyl chloride (SOCl₂), which is notorious for promoting elimination in tertiary substrates [1].[1]

  • Base Trap: Add a mild base like pyridine (1.1 eq) to neutralize HCl immediately as it forms, preventing acid-catalyzed dehydration.[1]

Issue 2: "My Diazoketone step yielded a product with a Chlorine atom (M+2 peak observed)."

Diagnosis: Formation of the Chloromethyl Ketone (R-CO-CH₂-Cl). Mechanism: The reaction of an acid chloride with diazomethane produces HCl.[2][3] If diazomethane is not present in excess, the generated HCl reacts with the diazoketone (R-CO-CHN₂) to displace the diazo group with a chloride ion [2]. Corrective Action:

  • The "Inverse Addition" Rule: Always add the Acid Chloride TO the Diazomethane solution, not the other way around. This ensures diazomethane is always in excess to act as a base (scavenging HCl).[1]

  • Stoichiometry: Use at least 2.5 to 3 equivalents of diazomethane.[1] The first equivalent reacts with the acid chloride; the second acts as a "sacrificial base" to trap HCl (forming CH₃Cl + N₂).

Issue 3: "The Wolff Rearrangement failed; I isolated a methyl ester instead of the acid."

Diagnosis: Carbene Insertion into Solvent . Mechanism: The Wolff rearrangement generates a highly reactive ketene intermediate via a carbene.[4] If you use methanol or ethanol as a solvent (or co-solvent) to improve solubility, the ketene will react with the alcohol to form an ester (R-CH₂-COOMe) instead of reacting with water to form the acid [3].[1] Corrective Action:

  • Solvent System: Use a THF/Water or Dioxane/Water mixture.[1] The water must be the primary nucleophile.

  • Exclusion: Ensure no alcohols are present in the reaction matrix during the rearrangement step.

Issue 4: "Can I use the Reformatsky Reaction instead to avoid Diazomethane?"

Technical Insight: Yes, but it requires a specific pathway modification. A standard Reformatsky on cyclohexanone gives the beta-hydroxy ester.[1] To get the gem-methyl acetic acid:

  • Reformatsky: Cyclohexanone + Ethyl bromoacetate + Zn → 1-Hydroxycyclohexylacetic acid ester.[1]

  • Dehydration: Acid catalyzed → (1-Cyclohexenyl)acetic acid ester.[1]

  • Methylation: This is the bottleneck.[1] Adding a methyl group to the double bond (via conjugate addition) is difficult due to steric hindrance. Recommendation: Stick to the Arndt-Eistert route for high-purity synthesis of the saturated gem-methyl target.[1]

Optimized Protocol: Arndt-Eistert Homologation

Safety Warning: Diazomethane is explosive and toxic.[1] Use a blast shield, specialized glassware (fire-polished, no ground joints), and a dedicated fume hood.[1]

Step 1: Preparation of 1-Methylcyclohexanecarbonyl Chloride
  • Dissolve 1-methylcyclohexanecarboxylic acid (10 mmol) in anhydrous DCM (20 mL).

  • Add catalytic DMF (2 drops).[1]

  • Cool to 0°C. Dropwise add Oxalyl Chloride (12 mmol).

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Critical: Evaporate solvent and excess reagent under reduced pressure without heating above 30°C to minimize elimination to 1-methylcyclohexene.

Step 2: Formation of α-Diazoketone
  • Prepare a fresh solution of Diazomethane in diethyl ether (approx. 25 mmol, >2 eq) at 0°C.

  • Dissolve the crude acid chloride from Step 1 in anhydrous ether.

  • Slowly add the acid chloride solution into the stirring diazomethane solution.

  • Stir at 0°C for 1 hour, then overnight at RT.

  • Remove solvent/excess CH₂N₂ with a stream of nitrogen (into a quenching trap of acetic acid).[1]

Step 3: Wolff Rearrangement
  • Dissolve the crude diazoketone in THF:Water (9:1) .

  • Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (1 eq).

  • Sonicate or gently warm (to 50°C) until nitrogen evolution ceases.

  • Acidify with dilute HCl, extract with Ethyl Acetate, and purify via column chromatography.

Impurity Comparison Table

ImpurityRetention Time (Relative)Origin StepCausePrevention
1-Methylcyclohexene 0.4 (Non-polar)Acid Chloride PrepOverheating; E1 EliminationKeep T < 30°C; Use Oxalyl Chloride.[1]
Chloromethyl Ketone 0.8Diazoketone PrepHCl accumulationAdd Acid Chloride TO excess Diazomethane.[1]
Azine Dimers 1.2Diazoketone PrepDiazomethane decompKeep solution cold (0°C); Exclude light.[1]
Methyl Ester 0.95Wolff RearrangementMethanol in solventUse THF/Water only; Avoid alcohol solvents.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 5, p. 775 (1973); Vol. 48, p. 109 (1968).[1] Preparation of Acid Chlorides. Link[1]

  • Bridson, P. K. , & Hoover, J. (1972).[1] The preparation of diazoketones. In Organic Functional Group Preparations. Academic Press.[1]

  • Kirmse, W. (2002).[1][5] 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193–2256.[1] Link

  • PubChem Compound Summary . (n.d.). This compound.[1][6][7][8] National Center for Biotechnology Information.[1] Link[1]

  • Smith, A. B. , & Dieter, R. K. (1981).[1] The Wolff Rearrangement. Tetrahedron, 37(14), 2407-2439.[1]

Sources

Technical Support Center: Purification of 2-(1-Methylcyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance

Welcome to the technical support hub for 2-(1-Methylcyclohexyl)acetic acid . This intermediate is critical in the synthesis of gabapentinoid analogs and other CNS-active agents.

The Core Problem: This molecule features a quaternary carbon at the 1-position. The steric bulk of the methyl group adjacent to the acetic acid tail creates unique purification challenges:

  • Crystallization Difficulty: The molecule often "oils out" rather than crystallizing due to disrupted packing (low melting point).

  • Impurity Trapping: Non-polar impurities (like dehydration products) bind tightly in the lipophilic cyclohexane lattice.

  • Extraction Kinetics: The steric bulk retards the rate of salt formation during acid-base extractions, leading to false negatives in yield calculation.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Removing Neutral Impurities (Olefins & Esters)

Impurities Targeted:

  • 1-Methylcyclohexene: Common dehydration byproduct if synthesized via Reformatsky/Grignard routes involving tertiary alcohols.

  • Ethyl/Methyl (1-methylcyclohexyl)acetate: Unhydrolyzed ester starting material.

  • 1-Methylcyclohexanone: Unreacted ketone.

The Protocol: Kinetic Acid-Base Extraction

Standard extraction often fails here because the bulky hydrophobic group makes the sodium salt of the acid surprisingly soluble in organic layers (acting like a soap). You must force the equilibrium.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .

    • Why? MTBE prevents emulsion formation better than diethyl ether for this lipophilic acid.

  • Salt Formation (The Critical Step):

    • Add 1M NaOH slowly.

    • Validation Check: Monitor pH. Do not stop at pH 10. Push to pH 12-13 to ensure the sterically hindered acid is fully deprotonated.

    • Troubleshooting: If three phases form (rag layer), add a small amount of brine to the aqueous layer.

  • Wash: Extract the aqueous layer (containing product salt) twice with fresh MTBE.

    • Result: Neutrals (olefins, esters, ketones) remain in the organic layer.

  • Re-acidification:

    • Cool the aqueous layer to 0-5°C.

    • Acidify with 6M HCl to pH 1 .

    • Observation: The product will likely oil out initially before solidifying.

Visualization: Extraction Decision Logic

ExtractionLogic Start Crude Mixture (Acid + Neutrals) Solvent Dissolve in MTBE Start->Solvent Base Add 1M NaOH (Target pH > 12) Solvent->Base Check Check Phase Separation Base->Check Emulsion Emulsion/Rag Layer? Check->Emulsion Poor separation Sep Separate Phases Check->Sep Clean separation Brine Add Sat. NaCl (Brine) Emulsion->Brine Brine->Sep Org Organic Phase (Discard: Olefins, Esters) Sep->Org Aq Aqueous Phase (Product as Na-Salt) Sep->Aq Acidify Acidify with HCl to pH 1 Aq->Acidify Final Extract & Evaporate (Purified Acid) Acidify->Final

Caption: Workflow for separating neutral lipophilic impurities from the hindered acid using pH-swing extraction.

Module 2: Solving the "Oiling Out" Problem

The Issue: this compound has a low melting point (often reported ~40-60°C depending on purity) and high lipophilicity. Upon cooling, it prefers to separate as a supercooled oil rather than a crystal lattice.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Product is an oil at RT Residual solvent (toluene/benzene) lowering MP.High-vacuum drying ( < 1 mbar) at 40°C for 4 hours.
Cloudy solution, no crystals Supersaturation is too high (metastable zone exceeded).Reheat to dissolve, then add seed crystals at 5°C below saturation temp.
Oiling out during cooling Cooling rate too fast; impurities acting as plasticizers.Use "Controlled Cooling": 0.1°C/min ramp. Add anti-solvent (Heptane) dropwise.
Recommended Crystallization System

Do not use single solvents. Use a Binary Solvent System .

  • Solvent A (Good Solvent): Toluene or Ethyl Acetate (dissolves product well).

  • Solvent B (Anti-Solvent): Heptane or Hexane (precipitates product).

Protocol:

  • Dissolve 10g of crude acid in the minimum amount of warm Toluene (approx. 35-40°C).

  • Add Heptane dropwise until a persistent cloudiness just appears.

  • Add 1-2 drops of Toluene to clear the solution.

  • Seeding: Add a micro-spatula of pure crystal seed (if available) or scratch the glass wall.

  • Cool slowly to 0°C over 4 hours.

  • Filtration: Filter cold. Wash with cold Heptane.

Module 3: Advanced Purification (Trace Metals & Color)

If the product remains yellow/brown (common after Grignard or catalytic hydrogenation steps), simple crystallization may not suffice.

Adsorbent Treatment Protocol:

  • Dissolve crude acid in Methanol (10 volumes).

  • Add Activated Carbon (Darco G-60) : 5% w/w relative to crude mass.

  • Optional: If removing Palladium/Ruthenium residues, add SiliaMetS® Thiol scavenger.

  • Stir at room temperature for 1 hour.

  • Filter through a Celite pad (diatomaceous earth) to remove fines.

  • Evaporate Methanol and proceed to crystallization (Module 2).

Frequently Asked Questions (FAQs)

Q1: My yield is lower than expected after Acid-Base extraction. Where is my product?

  • Answer: Check the organic wash layer.[1] Due to the lipophilic 1-methylcyclohexyl group, the sodium salt of your acid has significant solubility in organic solvents (acting as a surfactant).

  • Fix: Back-extract the organic wash with 0.1M NaOH to recover lost product, then combine with the main aqueous fraction.

Q2: Can I distill this compound?

  • Answer: Yes, but with caution. The boiling point is high (>230°C at atm). You must use high vacuum (< 2 mmHg) .

  • Warning: Prolonged heating can cause decarboxylation or dehydration if trace acid catalyst remains. Ensure the crude is neutralized before distillation.

Q3: The NMR shows a doublet at ~5.3 ppm. What is it?

  • Answer: This is likely the vinylic proton of 1-methylcyclohexene (or isomer), a dehydration impurity. Refer to Module 1 (Acid-Base Extraction) to remove this neutral molecule.

Q4: Is the "2-" in the name "this compound" necessary?

  • Answer: Technically, "acetic acid" implies a 2-carbon chain. The IUPAC name treats the carboxyl carbon as C1 and the adjacent carbon as C2. Thus, (1-Methylcyclohexyl)acetic acid is the preferred name. The "2-" emphasizes that the ring is attached to the second carbon of the acetic chain.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13697885, this compound. Retrieved from [Link]

  • Synthesis & Impurity Profile (Gabapentinoid Precursors)
  • Solubility & Miscibility Data
  • General Purification of Cyclohexane Derivatives

Sources

Validation & Comparative

Technical Guide: Purity Assessment of Synthesized 2-(1-Methylcyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of 2-(1-Methylcyclohexyl)acetic acid (CAS: 14352-58-0) presents a specific analytical challenge common to aliphatic carboxylic acids: the lack of a conjugated


-system renders the molecule effectively "invisible" to standard UV-Vis detection above 210 nm. Relying on low-wavelength UV (200–210 nm) often results in poor signal-to-noise ratios and interference from mobile phase absorption (the "end-absorption" effect).

This guide compares three distinct methodologies for assessing the purity of this synthesized intermediate. We recommend HPLC with Charged Aerosol Detection (CAD) as the robust routine method, validated against Quantitative NMR (qNMR) as the primary reference standard.

The Analytical Decision Matrix

DecisionMatrix Start Purity Assessment Needs Routine Routine QC / Lot Release Start->Routine Absolute Reference Standard Calibration Start->Absolute Process Process Control (Volatile Precursors) Start->Process Method1 Method A: HPLC-CAD (High Sensitivity, Universal) Routine->Method1 Method2 Method B: 1H-qNMR (Absolute Purity, No Ref Std) Absolute->Method2 Method3 Method C: GC-FID (Derivatization Required) Process->Method3

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on the stage of development.

The Analytical Challenge

The molecule this compound consists of a saturated cyclohexane ring and a saturated acetic acid side chain.

  • Chromophore Status: Weak carbonyl absorption only (

    
     nm).
    
  • Impurities of Interest:

    • 1-Methylcyclohexanol (Starting material, weak UV).

    • 1-Methylcyclohexene (Dehydration byproduct, distinct UV, volatile).

    • Isomeric byproducts (Geometric isomers if ring substitution varies).

Standard HPLC-UV at 254 nm will yield 0% response for the main peak, leading to false purity calculations if only UV-active impurities are detected.

Comparative Methodology

Method A: HPLC-Charged Aerosol Detection (CAD) — The Gold Standard

Best For: Routine purity profiling, detecting non-chromophoric impurities.

CAD is a universal detector that measures the charge transferred to analyte particles. Unlike Refractive Index (RI), CAD is compatible with gradient elution, which is essential for separating the acid from lipophilic byproducts.

Experimental Protocol
  • System: UHPLC with Post-Column Inverse Gradient (optional for uniform response) + CAD.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.0 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains protonation of -COOH to prevent peak tailing).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detector Settings: Evaporation Temp: 35°C; Power Function: 1.0 (if calibrated) or default.

Why this works: The formic acid suppresses ionization of the carboxylic acid, ensuring it interacts with the C18 stationary phase. CAD detects all non-volatile compounds regardless of optical properties.

Method B: 1H-qNMR — The Absolute Reference

Best For: Establishing the purity of the primary reference standard.

Quantitative NMR (qNMR) determines absolute purity by comparing the integration of the analyte signals to an internal standard (IS) of known high purity. It does not require a reference standard of the analyte itself.

Experimental Protocol
  • Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9%) or Dimethyl sulfone.

    • Selection Criteria: Maleic acid singlet (6.3 ppm) does not overlap with the cyclohexane multiplet (1.2–1.6 ppm) or the

      
      -methylene signal (~2.2 ppm) of the target.
      
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton).
    • Scans: 16–64 (for S/N > 250:1).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.
Method C: GC-FID — The Process Control

Best For: Detecting volatile starting materials (1-methylcyclohexanol) and solvents.

Direct injection of free carboxylic acids can lead to peak tailing and adsorption in the injector liner. Derivatization to the methyl ester is recommended for accurate quantification.

Experimental Protocol
  • Derivatization: Treat 10 mg sample with 0.5 mL

    
    -Methanol (14%) at 60°C for 15 mins. Extract with Hexane.
    
  • Column: DB-Wax or HP-5ms (30m x 0.25mm, 0.25µm).

  • Carrier: Helium, 1.0 mL/min.

  • Temp Program: 50°C (hold 2 min)

    
     250°C @ 15°C/min.
    
  • Detection: FID @ 280°C.

Performance Data Comparison

The following table summarizes the capabilities of each method for this specific molecule.

FeatureHPLC-UV (210 nm)HPLC-CAD1H-qNMRGC-FID (Derivatized)
Analyte Response Poor / Noise LimitedHigh / Universal HighHigh
Linearity (

)
< 0.98 (nonlinear at high conc)> 0.995 (Quadratic fit often needed)> 0.999 > 0.999
LOD (Limit of Detection) ~50 ppm~1–5 ppm ~1000 ppm (1%)~10 ppm
Specificity Low (Solvent interference)HighAbsoluteHigh
Suitability Not RecommendedRoutine QC Primary Standardization Process Control

Visualized Workflow: HPLC-CAD Analysis

The following diagram illustrates the critical path for the recommended HPLC-CAD workflow, highlighting the nebulization stage which is distinct from UV detection.

HPLCCAD cluster_prep Sample Preparation cluster_lc Separation cluster_det Charged Aerosol Detection Sample Dissolve Sample (Acetonitrile/Water) Filter Filter (0.2 µm PTFE) Sample->Filter Injector Injector Filter->Injector Column C18 Column (Acidic Mobile Phase) Injector->Column Nebulizer Nebulizer (N2 Gas) Column->Nebulizer Eluent Evap Evaporation Tube (Solvent Removal) Nebulizer->Evap Droplets Charging Corona Discharge (Particle Charging) Evap->Charging Dry Particles Electrometer Electrometer (Current Measurement) Charging->Electrometer Charge Transfer

Figure 2: HPLC-CAD workflow. Note that the mobile phase must be volatile (Formic acid/Acetonitrile) to ensure complete evaporation before detection.

References

Steric Control in Cycloaliphatic Scaffolds: A Comparative Reactivity Guide to (1-Methylcyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (1-Methylcyclohexyl)acetic acid (CAS: 14352-58-0), focusing on its reactivity profile relative to its positional and constitutional isomers.

For drug development professionals, this molecule represents a strategic scaffold. It leverages the gem-disubstitution effect to modulate metabolic stability without the extreme steric deactivation seen in its homolog, 1-methylcyclohexanecarboxylic acid. This guide quantifies these differences, offering actionable protocols for synthesis and kinetic evaluation.

The Isomer Landscape

We compare the target molecule against three distinct chemical environments:

  • The Control: Cyclohexylacetic acid (Unhindered reference).

  • The Positional Isomer: trans-4-Methylcyclohexylacetic acid (Remote electronic effects).

  • The Steric Extreme: 1-Methylcyclohexanecarboxylic acid (Direct quaternary hindrance).

Structural & Conformational Analysis

The reactivity of (1-methylcyclohexyl)acetic acid is dictated by the thermodynamics of the cyclohexane ring. Unlike mono-substituted cyclohexanes, which can ring-flip to place a bulky substituent in the energetically favorable equatorial position, gem-disubstituted cyclohexanes are conformationally "locked" under higher strain.

The Axial "Lock"

In (1-methylcyclohexyl)acetic acid, the C1 carbon bears both a methyl group and a carboxymethyl (


) group.
  • A-Value Analysis: The

    
     group (effectively an ethyl-like bulk) has a higher conformational energy demand than the methyl group.
    
  • Preferred Conformation: The molecule adopts a chair conformation where the bulkier

    
     is equatorial , forcing the methyl group into the axial  position.
    
  • Thermodynamic Consequence: This obligate axial methyl group introduces persistent 1,3-diaxial interactions with the hydrogens at C3 and C5, raising the ground-state energy by approximately 1.7–1.8 kcal/mol relative to the unsubstituted control.

Visualization: Conformational Equilibrium

The following diagram illustrates the steric pressure inherent in the gem-disubstituted system compared to the unhindered control.

Conformation cluster_legend Thermodynamic Impact Target Target: (1-Methylcyclohexyl)acetic acid (Gem-Disubstituted) State1 Preferred Chair: -CH2COOH Equatorial -CH3 Axial (High Strain) Target->State1 Ring Flip Control Control: Cyclohexylacetic acid (Mono-Substituted) State2 Preferred Chair: -CH2COOH Equatorial -H Axial (Low Strain) Control->State2 Ring Flip Interaction 1,3-Diaxial Repulsion (+1.7 kcal/mol) State1->Interaction Generates

Caption: Conformational analysis showing the obligate axial methyl group in the target molecule, creating a higher energy ground state compared to the mono-substituted control.

Comparative Reactivity Matrix

The reactivity differences are most pronounced in Nucleophilic Acyl Substitution (e.g., esterification) and Metabolic Oxidation.

Esterification Kinetics (Steric Hindrance)

The rate of esterification is governed by the accessibility of the carbonyl carbon. We apply Newman’s Rule of Six , which correlates steric hindrance to the number of atoms at the "6-position" from the carbonyl oxygen.

FeatureTarget: (1-Methylcyclohexyl)acetic acidIsomer: 1-Methylcyclohexanecarboxylic acidControl: Cyclohexylacetic acid
Carbonyl Position

to Quaternary Carbon

to Quaternary Carbon

to Tertiary Carbon
Steric Environment Moderate. The

spacer acts as a hinge, relieving congestion.
Severe. The quaternary center directly shields the carbonyl.Low. Minimal shielding.
Relative Rate (

)
~0.1 - 0.2 < 0.001 (Inert to standard Fischer conditions)1.0 (Reference)
Synthetic Implication Requires elevated temp or activated coupling (EDC/HATU).Requires acid chloride conversion (

) or forcing conditions.
Standard Fischer esterification works at RT.
Metabolic Stability (Drug Design)

In medicinal chemistry, the cyclohexane ring is a "soft spot" for Cytochrome P450 oxidation, typically occurring at the carbon


 to the substituent.
  • Target Molecule: The quaternary C1 blocks

    
    -oxidation completely. The methyl group provides a "metabolic bumper."
    
  • Positional Isomers (2-, 3-, 4-methyl): All possess tertiary carbons susceptible to hydroxylation.

Experimental Protocols

Protocol A: Synthesis via Reformatsky Reaction

Context: Direct alkylation of acetic acid derivatives is difficult. The Reformatsky reaction is the gold standard for synthesizing


-branched esters like the target.

Reagents: Cyclohexanone (1.0 eq), Ethyl bromoacetate (1.2 eq), Zinc dust (activated, 1.5 eq), Benzene/Toluene (Solvent).

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, acetone, and ether. Dry under vacuum at 100°C.

  • Initiation: Suspend Zn in dry benzene/toluene. Add 10% of the ethyl bromoacetate and a crystal of iodine to initiate the reaction (indicated by turbidity/heat).

  • Addition: Add a mixture of Cyclohexanone and remaining ethyl bromoacetate dropwise to maintain a gentle reflux.

  • Workup: Reflux for 2 hours. Cool to 0°C and hydrolyze with cold 10%

    
    . Separate organic layer, wash with 
    
    
    
    , dry over
    
    
    .
  • Dehydration/Reduction (Optional): The immediate product is the

    
    -hydroxy ester. To get the target acetic acid derivative, dehydrate (pTSA/Benzene) to the alkene, then hydrogenate (
    
    
    
    , Pd/C).
  • Saponification: Hydrolyze the ester using LiOH in THF/Water to yield (1-Methylcyclohexyl)acetic acid .

Protocol B: Kinetic Evaluation of Steric Hindrance

Context: To objectively compare the target against its isomers, use a comparative esterification rate assay.

  • Setup: Prepare 0.1 M solutions of (a) (1-Methylcyclohexyl)acetic acid, (b) Cyclohexylacetic acid, and (c) 1-Methylcyclohexanecarboxylic acid in Methanol.

  • Catalyst: Add

    
     (catalytic, 0.01 M).
    
  • Monitoring: Incubate at 50°C. Aliquot samples at t=0, 1h, 4h, 24h.

  • Analysis: Quench aliquots in excess aqueous

    
     and extract with DCM. Analyze via GC-MS or HPLC.
    
  • Data Processing: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Expectation: The Target will show a linear plot but with a slope significantly shallower than the Control. The "Steric Extreme" isomer will show negligible conversion.

Reaction Energy Profile

The following diagram visualizes why the target molecule is reactive enough for synthesis but stable enough for biological persistence, unlike its isomers.

EnergyProfile Reactants Reactants (Acid + Alcohol) TS_Control TS: Control (Low Steric Barrier) Reactants->TS_Control Fast (k=1.0) TS_Target TS: Target (Medium Barrier) Gem-Dimethyl Friction Reactants->TS_Target Slower (k~0.1) TS_Extreme TS: Isomer (High Barrier) Quaternary Block Reactants->TS_Extreme Blocked (k<0.001) Product Product (Ester) TS_Control->Product TS_Target->Product TS_Extreme->Product

Caption: Transition State energy comparison. The Target molecule faces a "Medium" barrier—surmountable under standard conditions but distinct from the unhindered control.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Newman, M. S. (1950). "A Rule of Six for Steric Hindrance." Journal of the American Chemical Society, 72(10), 4783–4789. Link

  • Reformatsky, S. (1887).[1] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Original synthesis method for beta-hydroxy esters).[1]

  • PubChem. (2024).[2] "2-(1-Methylcyclohexyl)acetic acid (Compound)."[2][3][4] National Library of Medicine. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for esterification mechanisms and gem-dialkyl effects).

Sources

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